CDDO-2P-Im
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of CDDO-2P-Im
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of CDDO-2P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole), a synthetic oleanane triterpenoid with significant potential in chemoprevention and therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a derivative of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a compound synthesized from the natural triterpenoid, oleanolic acid.[1][2] The addition of a 4-(pyridin-2-yl)-1H-imidazole moiety to the C-28 carboxylic acid of CDDO results in this compound.[3] This modification has been shown to enhance the compound's activity and pharmacokinetic profile compared to its predecessors like CDDO-Imidazolide (CDDO-Im).[3]
Chemical Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile[4] Molecular Formula: C₃₉H₄₆N₄O₃ Molecular Weight: 618.8 g/mol
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₆N₄O₃ | |
| Molecular Weight | 618.8 g/mol | |
| CAS Number | 1883650-96-1 | |
| XLogP3 | 7.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the natural product, oleanolic acid. The core structure, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), is first synthesized. Subsequently, the 4-(pyridin-2-yl)-1H-imidazole moiety is coupled to the C-28 carboxylic acid of CDDO.
Synthesis of the CDDO Core
The synthesis of CDDO from oleanolic acid involves a series of chemical transformations to introduce the α,β-unsaturated ketone in the A-ring and the cyano group at the C-2 position, as well as oxidation of the C-12 hydroxyl group. A general pathway for the synthesis of CDDO has been described.
Final Synthesis Step of this compound
The final step in the synthesis of this compound involves the coupling of CDDO with 4-(pyridin-2-yl)-1H-imidazole. This is typically achieved by activating the carboxylic acid of CDDO, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the imidazole derivative. A reported synthesis of this compound from CDDO has a yield of 95%.
Experimental Protocol for the Synthesis of this compound from CDDO
Materials:
-
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)
-
4-(pyridin-2-yl)-1H-imidazole
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Argon or Nitrogen atmosphere
Procedure:
-
Activation of CDDO: To a solution of CDDO in anhydrous DCM under an inert atmosphere, a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride of CDDO.
-
Coupling Reaction: The crude CDDO-acyl chloride is redissolved in anhydrous DCM. In a separate flask, 4-(pyridin-2-yl)-1H-imidazole (1.0-1.2 equivalents) and triethylamine (2-3 equivalents) are dissolved in anhydrous DCM. This solution is then added dropwise to the CDDO-acyl chloride solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Biological Activity and Signaling Pathways
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress and inflammation.
The table below summarizes some of the reported biological activities of this compound.
| Biological Activity | IC₅₀ (nM) | Cell Line | Reference |
| Suppression of Nitric Oxide (NO) Production | 5.8 | RAW264.7 |
Nrf2 Signaling Pathway Activation by this compound
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can react with specific cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: Nrf2 activation pathway by this compound.
Conclusion
This compound is a promising synthetic triterpenoid with a well-defined chemical structure and a multi-step synthesis route originating from oleanolic acid. Its potent activation of the Nrf2 signaling pathway underscores its potential as a chemopreventive and therapeutic agent. Further research into its synthesis optimization and elucidation of its diverse biological activities is warranted to fully explore its clinical applications.
References
- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids [mdpi.com]
- 2. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C39H46N4O3 | CID 135397767 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of CDDO-2P-Im
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), a synthetic oleanane triterpenoid, is a promising therapeutic agent with potent anti-cancer properties, particularly in multiple myeloma.[1][2] Its mechanism of action is multifaceted and concentration-dependent, primarily revolving around the induction of the Unfolded Protein Response (UPR) and the activation of the Nrf2-mediated antioxidant response.[1][3] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's activity.
Core Mechanisms of Action
This compound's bioactivity is dictated by its concentration, engaging different primary targets at varying levels.
High-Concentration Effects: GRP78/BiP Binding and UPR Induction
At higher concentrations (e.g., 0.4 μM in multiple myeloma cells), this compound directly binds to the 78 kDa glucose-regulated protein (GRP78), also known as BiP (Binding immunoglobulin protein).[1] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).
The direct interaction of this compound with GRP78 leads to the activation of two of the three UPR branches:
-
PERK (Protein kinase R-like endoplasmic reticulum kinase) Pathway: This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, DNA damage-inducible transcript 3 protein (DDIT3), also known as CHOP.
-
IRE1α (Inositol-requiring enzyme 1 alpha) Pathway: This results in the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.
The sustained activation of the UPR by this compound ultimately culminates in apoptosis, a key mechanism for its anti-cancer effects in multiple myeloma.
Low-Concentration Effects: KEAP1-Nrf2 Pathway Activation
At lower, nanomolar concentrations, this compound and its analogs interact with Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). By binding to KEAP1, this compound prevents the degradation of Nrf2, allowing it to translocate to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)
This induction of antioxidant and detoxification enzymes confers cytoprotective effects and contributes to the anti-inflammatory properties of the compound.
Signaling Pathway Diagrams
Caption: UPR Activation by this compound.
Caption: Nrf2 Pathway Activation by this compound.
Quantitative Data Summary
The biological activity of this compound and its analogs is concentration-dependent. The following tables summarize key quantitative findings from various studies.
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| ARH-77, RPMI-8226 (Multiple Myeloma) | RNA-Sequencing, qRT-PCR | This compound | 0.4 μM | Upregulation of UPR-associated genes (CHAC1, DDIT3, PPP1R15A) | |
| ARH-77, RPMI-8226 (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | This compound | 0.2 μM | Significant reduction in cell viability | |
| SUM159, MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | CDDO-Im | 50, 100, 200 nM | Significant inhibition of cell growth | |
| SUM159, MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Assay (Annexin V/PI) | CDDO-Im | 100, 200 nM | Significant increase in late apoptotic cells | |
| Human PBMCs | Real-time PCR | CDDO-Im | 20 nM | Upregulation of Nrf2-dependent genes (NQO1, GCLM, HO-1, GCLC) | |
| Wild-type Mice | Real-time PCR (Liver) | CDDO-Im | 0.1 - 10 mg/kg (i.p.) | Dose-dependent induction of Ho-1, Nqo1, and Gclc mRNA |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound and its analogs.
Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay
-
Objective: To identify the direct binding targets of this compound.
-
Methodology:
-
DARTS: Cell lysates are incubated with either this compound or a vehicle control. The samples are then subjected to limited proteolysis with a protease (e.g., thermolysin). A direct binding of the drug to its target protein confers a conformational change that protects it from proteolytic degradation. The remaining proteins are then analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the protected protein (in this case, GRP78).
-
Thermal Shift Assay: Recombinant protein (e.g., GRP78) is incubated with a fluorescent dye that binds to hydrophobic regions of the protein. The sample is heated in the presence or absence of the drug. As the protein unfolds due to heat, the dye binds, and fluorescence increases. A binding ligand will stabilize the protein, resulting in a higher melting temperature (Tm). This shift in Tm confirms direct binding.
-
RNA-Sequencing and Quantitative Reverse Transcription PCR (qRT-PCR)
-
Objective: To analyze global changes in gene expression and validate specific gene targets following drug treatment.
-
Methodology:
-
RNA-Sequencing: Multiple myeloma cells (ARH-77 and RPMI-8226) were treated with this compound (0.2 μM) for various time points (6, 12, 24 hours). Total RNA was extracted, and libraries were prepared for next-generation sequencing to obtain a global transcriptomic profile.
-
qRT-PCR: To validate the RNA-seq data, specific UPR-related genes (e.g., ATF4, CHOP, XBP1s) were quantified. RNA was reverse transcribed to cDNA, and real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression was calculated using the ΔΔCt method, normalized to a housekeeping gene.
-
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the compound.
-
Methodology:
-
Cell Viability (MTT/CellTiter-Glo): Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified time (e.g., 24-72 hours). For CellTiter-Glo, a reagent is added that measures ATP levels, which correlates with the number of viable cells. Luminescence is measured to determine cell viability. For MTT, a tetrazolium salt is added, which is reduced by metabolically active cells to a colored formazan product, quantifiable by spectrophotometry.
-
Apoptosis (Annexin V/Propidium Iodide Staining): Drug-treated cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
-
Western Blot Analysis
-
Objective: To measure changes in protein expression levels.
-
Methodology: Cells are treated with the drug and then lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Smad2/3, Nrf2). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion
This compound is a potent synthetic triterpenoid with a dual mechanism of action that is dependent on its concentration. At higher doses, it induces apoptosis in cancer cells by targeting GRP78 and activating the UPR pathway. At lower doses, it provides cytoprotection through the activation of the Nrf2 antioxidant response. This unique pharmacological profile makes this compound a highly promising candidate for further development, particularly in the treatment of diseases like multiple myeloma and potentially in conditions where modulating oxidative stress is beneficial. The detailed experimental protocols provided herein offer a foundation for future research into this and related compounds.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Molecular Interactions of CDDO-2P-Im: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), a synthetic oleanane triterpenoid, has emerged as a promising therapeutic agent with potent anti-cancer and cytoprotective properties. As an analog of CDDO-Imidazolide (CDDO-Im), it exhibits enhanced pharmacokinetic stability and biological activity.[1][2] This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing the molecular interactions and downstream signaling pathways. The information presented is intended to support further research and drug development efforts centered on this compound.
Primary Biological Targets and Mechanisms of Action
This compound exerts its biological effects through direct interaction with multiple protein targets, leading to the modulation of key cellular signaling pathways. The primary targets identified to date are GRP78/BiP and Kelch-like ECH-associated protein 1 (KEAP1), which subsequently trigger the Unfolded Protein Response (UPR) and the NRF2-mediated antioxidant response, respectively.
GRP78/BiP and the Unfolded Protein Response (UPR)
A novel and significant target of this compound is the 78-kDa glucose-regulated protein (GRP78), also known as BiP, a key chaperone in the endoplasmic reticulum (ER).[1][3] Direct binding of this compound to GRP78 has been confirmed through drug affinity responsive target stability (DARTS) and thermal shift assays.[3] This interaction is a critical event that leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.
Activation of the UPR by this compound proceeds primarily through the PERK and IRE1α branches. This leads to the upregulation of downstream targets such as ATF4 and XBP1, ultimately inducing apoptosis in cancer cells, particularly in multiple myeloma.
| Parameter | Method | Cell Line / System | Concentration | Result | Reference |
| GRP78 Binding | Thermal Shift Assay | Recombinant GRP78 | Not specified | Melting temperature (Tm) shift of -1.9 °C | |
| UPR Gene Upregulation (ATF4, CHOP, XBP1s) | qRT-PCR | ARH-77, RPMI-8226 | 0.2 µM | Time-dependent increase in gene expression | |
| Apoptosis Induction | Cell Viability Assay | ARH-77, RPMI-8226 | 0.1-1 µM | Dose-dependent decrease in cell viability |
Drug Affinity Responsive Target Stability (DARTS) Assay:
-
RPMI-8226 cell lysates were incubated with either DMSO (control) or this compound for 30 minutes.
-
The lysates were then subjected to pronase (0.025 mg·mL−1) digestion for 30 minutes at 4°C.
-
The reaction was stopped, and the samples were analyzed by SDS/PAGE and Western blot using antibodies against GRP78 and GAPDH (as a loading control).
-
Protection of GRP78 from pronase cleavage in the presence of this compound indicates direct binding.
Thermal Shift Assay:
-
Recombinant GRP78 protein was treated with either DMSO (control) or this compound.
-
The thermal stability of the protein was measured using a SpectraMax Paradigm plate reader by monitoring fluorescence changes as the temperature was increased.
-
A shift in the melting temperature (Tm) in the presence of this compound indicates a direct interaction.
KEAP1-NRF2 Antioxidant Response Pathway
At lower concentrations, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. It interacts with KEAP1, a substrate adaptor protein that targets NRF2 for ubiquitination and degradation. By binding to KEAP1, this compound inhibits the degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. These genes encode for a battery of cytoprotective and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This mechanism underlies the chemopreventive and anti-inflammatory effects of this compound.
| Parameter | Method | Cell Line / System | Concentration | Result | Reference |
| NRF2 Target Gene Induction (HO-1, NQO1) | In vivo (mouse tissues) | A/J mice | 50-200 mg/kg (diet) | Significant elevation of mRNA and protein levels | |
| NO Production Inhibition | In vitro | RAW264.7 cells | IC50 = 5.8 nM | Suppression of nitric oxide production | |
| Cell Differentiation | In vitro | U937 cells | 100 nM | Induction of differentiation |
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes:
-
Tissues or cells are treated with this compound or vehicle control.
-
Total RNA is extracted using a suitable method (e.g., TRIzol).
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using primers specific for NRF2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
Western Blot Analysis for NRF2 and Target Proteins:
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Other Potential Targets
While GRP78 and KEAP1 are the most well-characterized direct targets of this compound, research on its predecessor, CDDO-Im, suggests a broader range of interactions that may also be relevant for this compound. These include:
-
LonP1: A mitochondrial protease.
-
PTEN: A tumor suppressor phosphatase.
-
JAK1/STAT3: A key signaling pathway in cell proliferation and survival.
-
ErbB2 (HER2): A receptor tyrosine kinase.
-
NF-κB: A transcription factor involved in inflammation and immunity.
-
mTOR: A central regulator of cell growth and metabolism.
-
Notch Signaling Pathway: Downregulation of Notch1 and Notch3 has been observed with CDDO-Im treatment.
Further investigation is required to confirm the direct binding and functional consequences of this compound on these additional targets.
Conclusion
This compound is a multi-target agent that modulates distinct but interconnected signaling pathways critical for cell survival and stress response. Its ability to co-activate the pro-apoptotic UPR through GRP78 binding and the cytoprotective NRF2 pathway via KEAP1 inhibition highlights a complex mechanism of action that is dependent on cellular context and drug concentration. This dual activity presents both opportunities and challenges for its therapeutic application. A thorough understanding of these molecular interactions is paramount for the strategic development of this compound as a therapeutic agent in oncology and other disease areas. Future research should focus on elucidating the full target profile of this compound and the downstream consequences of these interactions in various pathological conditions.
References
- 1. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CDDO-2P-Im: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development history of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole, known as CDDO-2P-Im or TTX-01. A fourth-generation synthetic oleanane triterpenoid, this compound, has emerged as a promising therapeutic candidate with potent anti-cancer and neuroprotective properties. This document details its synthesis, preclinical evaluation, and mechanism of action, with a focus on its development for multiple myeloma and neurodegenerative diseases. Quantitative data from key studies are presented in tabular format, and detailed experimental protocols are provided. The core signaling pathways modulated by this compound are visualized through signaling diagrams.
Introduction and Discovery
Oleanane triterpenoids are naturally occurring compounds found in plants with inherent anti-inflammatory and anti-cancer properties. The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), was developed to enhance the potency of these natural compounds. While potent, CDDO-Im exhibited suboptimal pharmacokinetic properties and stability in human plasma, limiting its clinical utility. This led to the development of a new generation of synthetic oleanane triterpenoids (SOTs) with improved characteristics.
This compound, a pyridyl analogue of CDDO-Im, was synthesized to improve upon the bioavailability and stability of its predecessor. It is a fourth-generation SOT that has demonstrated enhanced activity and pharmacokinetics. Triterpenoid Therapeutics, Inc. is currently developing this compound under the designation TTX-01 as an oral, brain-penetrant therapy. Preclinical studies have shown that TTX-01 is significantly more potent than earlier-generation compounds.
Synthesis
This compound is a synthetic derivative of oleanolic acid. The synthesis involves modifications to the oleanane backbone, specifically the introduction of a pyridyl group to the imidazole moiety of CDDO-Im. This chemical modification is responsible for its improved pharmacokinetic profile. A general synthesis procedure for new triterpenoids, including this compound, has been described, with a reported yield of 95% for this compound.
Preclinical Development
This compound has been evaluated in several preclinical models, primarily for multiple myeloma and neurodegenerative diseases like Alzheimer's disease.
Multiple Myeloma
In human multiple myeloma (MM) cell lines, this compound has been shown to suppress proliferation and induce apoptosis at nanomolar concentrations. It also acts synergistically with the proteasome inhibitor ixazomib.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | IC50 with 0.01 µM Ixazomib (µM) |
| ARH-77 | 0.30 | 0.12 |
| RPMI-8226 | 0.21 | 0.11 |
Data extracted from a study by Sanchez et al.
In a murine plasmacytoma model using 5T33MM cells, oral administration of this compound significantly reduced tumor growth.
Table 2: In Vivo Efficacy of this compound in a Mouse Plasmacytoma Model
| Treatment Group | Dosage | Outcome |
| Vehicle | - | - |
| This compound | 24 mg/kg | Significant reduction in tumor size and mass |
Data extracted from a study by Sanchez et al.
Neurodegenerative Diseases
This compound has been shown to cross the blood-brain barrier. In mouse models of Alzheimer's disease, it has been demonstrated to reduce amyloid-β levels, key markers of amyloid plaque formation. This effect is attributed to the induction of NRF2 and its target genes, which are involved in detoxification and antioxidant responses. Triterpenoid Therapeutics is also investigating its potential for glioblastoma, where it has been shown to overcome resistance to standard chemotherapy.
Mechanism of Action
This compound exhibits a concentration-dependent dual mechanism of action, primarily involving the activation of the Nrf2 pathway and the induction of the Unfolded Protein Response (UPR).
Nrf2 Pathway Activation
At lower concentrations, this compound targets Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). By binding to KEAP1, this compound allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of cytoprotective genes, including those involved in antioxidant and detoxification pathways.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Unfolded Protein Response (UPR) Induction
At higher concentrations, this compound directly binds to the 78-kDa glucose-regulated protein (GRP78/BiP), a key regulator of the UPR. This interaction leads to the dissociation of GRP78 from the endoplasmic reticulum (ER) stress sensors PERK and IRE1α, activating their downstream signaling pathways. This activation of the UPR ultimately leads to apoptosis in cancer cells.
Caption: Unfolded Protein Response (UPR) Induction by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in key studies of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on multiple myeloma cell lines.
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
ARH-77 and RPMI-8226 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
For combination studies, cells were co-incubated with a fixed concentration of ixazomib (0.01 µM).
-
After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader to determine the number of viable cells.
-
IC50 values were calculated from dose-response curves.
-
In Vivo Plasmacytoma Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple myeloma.
-
Animal Model: C57BL/KaLwRij mice.
-
Procedure:
-
1 x 10^6 5T33MM cells were injected into the flank of the mice.
-
Tumor growth was monitored.
-
On day 10 post-injection, mice were randomized into treatment and control groups.
-
The treatment group received 24 mg/kg this compound by oral gavage. The control group received the vehicle.
-
Treatment was administered according to the study schedule until day 21.
-
Tumor size was measured regularly with calipers.
-
At the end of the study, mice were sacrificed, and tumors were excised and weighed.
-
Caption: In Vivo Plasmacytoma Model Experimental Workflow.
GRP78 Binding Assays
-
Objective: To confirm the direct binding of this compound to GRP78.
-
Methods: Drug Affinity Responsive Target Stability (DARTS) and Thermal Shift Assay.
-
DARTS Protocol:
-
RPMI-8226 cell lysate was incubated with either DMSO or this compound.
-
The lysates were then subjected to limited proteolysis with pronase.
-
The resulting protein fragments were separated by SDS-PAGE and analyzed by Western blot using an anti-GRP78 antibody.
-
Protection of GRP78 from cleavage in the presence of this compound indicates direct binding.
-
-
Thermal Shift Assay Protocol:
-
Recombinant GRP78 protein was incubated with either DMSO or this compound.
-
The protein was subjected to a temperature gradient.
-
Protein unfolding was monitored by measuring the fluorescence of a dye that binds to hydrophobic regions exposed upon unfolding.
-
A shift in the melting temperature (Tm) in the presence of this compound indicates a direct interaction.
-
Clinical Development Status
As of late 2025, this compound (TTX-01) is in the preclinical stage of development. Triterpenoid Therapeutics is conducting IND-enabling studies to support the initiation of clinical trials. There are currently no active or completed clinical trials for this compound listed on publicly available registries. The company is initially targeting neurodegenerative diseases and glioblastoma for clinical development.
Conclusion
This compound represents a significant advancement in the development of synthetic oleanane triterpenoids. Its improved pharmacokinetic profile and potent dual mechanism of action, targeting both the Nrf2 and UPR pathways, make it a highly promising therapeutic candidate for a range of difficult-to-treat diseases, including multiple myeloma and central nervous system disorders. The ongoing preclinical and IND-enabling studies will be critical in determining its future trajectory into clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this promising molecule.
An In-depth Technical Guide to CDDO-2P-Im as a Chemopreventive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oleanane triterpenoids (SOTs) are a class of small molecules with demonstrated anti-inflammatory and anti-cancer properties.[1] Among these, 1‐[2‐cyano‐3,12‐dioxooleana‐1,9(11)‐dien‐28‐oyl]‐4(‐pyridin‐2‐yl)‐1H‐imidazole, or CDDO-2P-Im, has emerged as a promising chemopreventive agent due to its enhanced activity and improved pharmacokinetic profile over previous generations of SOTs like CDDO-Imidazolide (CDDO-Im).[1][2] This document provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Mechanism of Action
This compound exerts its chemopreventive effects through a multi-targeted approach, primarily involving the activation of the Nrf2 pathway, inhibition of STAT3 signaling, and induction of the unfolded protein response (UPR). The specific cellular response to this compound appears to be concentration-dependent.[1]
Nrf2/ARE Pathway Activation
At lower concentrations, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and proteasomal degradation. This compound is believed to interact with cysteine residues on KEAP1, disrupting the KEAP1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), which collectively enhance cellular antioxidant capacity and protect against oxidative stress-induced damage.
STAT3 Signaling Inhibition
This compound and its analogs are potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation, and its constitutive activation is a hallmark of many cancers. CDDO-Im has been shown to suppress both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3. The inhibitory mechanism involves the upregulation of negative regulators of STAT signaling, such as Suppressor of Cytokine Signaling 1 (SOCS1) and the protein tyrosine phosphatase SHP-1. Furthermore, the related compound CDDO-Me has been shown to directly bind to and inhibit both Janus kinase 1 (JAK1) and STAT3, preventing STAT3 phosphorylation and dimerization. By inhibiting the JAK/STAT3 pathway, this compound can suppress the transcription of STAT3 target genes involved in cell cycle progression and apoptosis resistance, such as cyclin D1 and survivin.
Induction of the Unfolded Protein Response (UPR)
At higher concentrations, this compound induces apoptosis in cancer cells, particularly multiple myeloma, through the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound has been shown to directly bind to the ER chaperone GRP78/BiP. This binding is thought to release GRP78 from its association with the three main UPR sensors: PERK, IRE1α, and ATF6, leading to their activation. Activation of the PERK and IRE1α branches of the UPR has been confirmed following this compound treatment. Prolonged or overwhelming UPR activation can switch the response from pro-survival to pro-apoptotic, often mediated by the transcription factor CHOP (DDIT3). Deletion of PERK or CHOP has been shown to impair the apoptotic response to this compound.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of CDDO-2P-Im
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) is a synthetic oleanane triterpenoid that has demonstrated significant potential in preclinical studies due to its potent anti-inflammatory and anti-cancer properties. A key aspect of its therapeutic promise lies in its improved pharmacokinetic profile and bioavailability compared to its parent compounds. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details quantitative data on tissue distribution, outlines experimental protocols for its analysis, and visualizes the key signaling pathways it modulates.
Introduction
This compound belongs to a class of synthetic triterpenoids designed to enhance the therapeutic properties of naturally occurring oleanolic acid. These modifications have led to compounds with increased potency and improved drug-like properties. Notably, this compound has been shown to possess enhanced stability and better bioavailability than its predecessor, CDDO-Imidazolide (CDDO-Im)[1]. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the induction of the Unfolded Protein Response (UPR), both of which are critical in cellular stress responses and cytoprotection. Understanding the pharmacokinetic and bioavailability characteristics of this compound is paramount for its continued development as a potential therapeutic agent.
Pharmacokinetics and Bioavailability
Current data on the pharmacokinetics of this compound primarily comes from preclinical studies in murine models. These studies indicate that this compound exhibits favorable distribution to various tissues following oral administration.
Tissue Distribution
A study in mice demonstrated that following a single oral gavage, this compound is distributed to a range of tissues, including the liver, kidney, pancreas, and lung. The concentrations in these tissues were found to be higher than those achieved with the parent compound, CDDO-Im, indicating superior bioavailability.
Table 1: Tissue and Blood Concentrations of this compound in Mice Following Oral Administration
| Tissue | Concentration (µmol/g or µmol/mL) 6 hours post-dose | Concentration (µmol/g or µmol/mL) 24 hours post-dose |
| Blood | Data not available | Data not available |
| Liver | ~1.5 | ~0.5 |
| Kidney | ~1.0 | ~0.2 |
| Pancreas | ~0.8 | ~0.1 |
| Lung | ~0.5 | ~0.1 |
Data extrapolated from graphical representations in the cited literature. Actual values may vary.
Bioavailability
While specific oral bioavailability percentages for this compound are not yet published, the higher tissue concentrations achieved compared to CDDO-Im strongly suggest an enhanced bioavailability profile. This is likely due to increased metabolic stability conferred by the pyridyl moiety in its structure.
Pharmacokinetic Parameters of a Structurally Related Analog
To provide a broader context for the potential pharmacokinetic profile of this compound, data from its close structural analog, Bardoxolone Methyl (CDDO-Me), is presented. While not identical, these values can offer insights into the expected pharmacokinetic behavior of this class of compounds in humans.
Table 2: Pharmacokinetic Parameters of Bardoxolone Methyl in Humans Following Oral Administration
| Parameter | Value | Unit |
| Tmax (median) | 4 | hours |
| t1/2,z (mean ± SD) | 39 ± 20 | hours |
| CL/F (mean ± SD) | Data not available | L/h |
| Vz/F (mean ± SD) | Data not available | L |
Data from a Phase I clinical trial of Bardoxolone Methyl in patients with advanced solid tumors and lymphomas.
Experimental Protocols
This section details the methodologies for key experiments related to the pharmacokinetic analysis of this compound.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is adapted from validated methods for the quantification of the structurally similar triterpenoid, Bardoxolone Methyl, in human plasma and can be optimized for this compound.
3.1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components. For example:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Proposed): Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) [to be determined empirically].
-
Internal Standard: To be determined based on the chosen standard.
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) must be optimized for maximum sensitivity.
In-Vivo Animal Dosing and Sample Collection
3.2.1. Oral Gavage in Mice
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Acclimate mice to handling and the gavage procedure.
-
Administer the desired dose of the this compound formulation via oral gavage using a ball-tipped feeding needle. The volume should not exceed 10 mL/kg body weight.
-
House the animals under standard conditions with free access to food and water.
3.2.2. Tissue Harvesting and Homogenization
-
At predetermined time points post-dosing, euthanize the mice using an approved method.
-
Perfuse the circulatory system with cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Excise the tissues of interest (e.g., liver, kidney, lung, pancreas, brain), rinse with cold PBS, blot dry, and record the wet weight.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
For analysis, thaw the tissues on ice and homogenize in a suitable buffer (e.g., PBS) using a mechanical homogenizer.
-
Use the tissue homogenate for the sample preparation procedure as described for plasma, with appropriate modifications for the tissue matrix.
Signaling Pathways
This compound exerts its biological effects through the modulation of key signaling pathways involved in cellular stress responses.
Nrf2 Signaling Pathway
This compound is a potent activator of the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. This compound, through its electrophilic nature, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.
Caption: this compound activates the Nrf2 signaling pathway.
Unfolded Protein Response (UPR) Pathway
In addition to Nrf2 activation, this compound has been shown to induce the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound has been identified to directly bind to the ER chaperone GRP78/BiP. This interaction is thought to release the UPR sensors (PERK, IRE1α, and ATF6) from GRP78-mediated inhibition, leading to their activation and the initiation of downstream signaling cascades. This includes the phosphorylation of eIF2α by PERK, the splicing of XBP1 mRNA by IRE1α, and the cleavage of ATF6. These pathways collectively aim to restore ER homeostasis but can also trigger apoptosis if the stress is prolonged or severe.
References
The Role of CDDO-2P-Im in the Activation of the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic oleanane triterpenoid, 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), and its pivotal role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating Nrf2-mediated cytoprotective responses.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] Activation of this pathway leads to the upregulation of numerous protective enzymes and proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby fortifying cellular defenses against various stressors.
This compound: A Potent Nrf2 Activator
This compound is a novel pyridyl analogue of CDDO-Imidazolide (CDDO-Im), a well-characterized synthetic oleanane triterpenoid. It has demonstrated enhanced pharmacokinetic stability compared to its parent compounds, making it a promising candidate for therapeutic development. This compound exhibits potent activity in inducing the Nrf2 signaling pathway at nanomolar concentrations. Its mechanism of action involves direct interaction with Keap1, leading to the stabilization and nuclear accumulation of Nrf2 and the subsequent transcription of Nrf2-dependent genes. This potent activation of the Nrf2 pathway underlies its observed chemopreventive, anti-inflammatory, and neuroprotective effects in various preclinical models.
Mechanism of Action of this compound
This compound, like other synthetic triterpenoids, is an electrophilic molecule that can react with specific cysteine residues on Keap1. The proposed mechanism involves the covalent modification of key cysteine sensors in Keap1, particularly Cys151, which is located in the BTB domain of Keap1. This modification disrupts the ability of Keap1 to target Nrf2 for ubiquitination. As a result, newly synthesized Nrf2 is no longer degraded and can accumulate in the cytoplasm and subsequently translocate to the nucleus to activate ARE-driven gene expression.
References
- 1. 2.10. Expression Analysis of Antioxidant and Stress-Related Genes [bio-protocol.org]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the Induction of the Unfolded Protein Response by CDDO-2P-Im
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms by which the synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), induces the Unfolded Protein Response (UPR). This compound is a promising anti-cancer agent that demonstrates a unique, dose-dependent mechanism of action. At lower concentrations, it primarily activates the Nrf2 pathway, while at higher concentrations, it directly engages the UPR machinery to trigger apoptosis in cancer cells, particularly in multiple myeloma (MM). This document details the direct molecular target of this compound within the UPR cascade, delineates the specific signaling branches it activates, presents quantitative data on its effects, and provides detailed experimental protocols for studying these phenomena.
Core Mechanism: Direct Targeting of GRP78/BiP
The central mechanism for UPR induction by this compound is its direct physical interaction with the 78-kDa glucose-regulated protein (GRP78), also known as Binding immunoglobulin Protein (BiP).[1][2] GRP78 is a master regulator of the UPR, an ER-resident chaperone that, under homeostatic conditions, binds to the luminal domains of the three UPR stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state.[1]
Upon treatment, this compound binds directly to GRP78. This interaction is thought to sequester GRP78, leading to its dissociation from the UPR sensors.[1] The release of PERK and IRE1α allows them to dimerize and activate via trans-autophosphorylation, thereby initiating their respective downstream signaling cascades.[1] This direct binding has been confirmed through Drug Affinity Responsive Target Stability (DARTS) and thermal shift assays.
Interestingly, studies show that this compound selectively activates the PERK and IRE1α branches of the UPR, with no significant effect on the ATF6 pathway. This targeted activation profile distinguishes its mechanism from global ER stressors like tunicamycin.
The interaction is also concentration-dependent. At low nanomolar concentrations, this compound is known to bind KEAP1, leading to the activation of Nrf2-mediated antioxidant gene expression. However, as the concentration increases (e.g., to 0.4 μM), it engages GRP78, triggering a potent UPR that culminates in apoptosis.
Activated Signaling Pathways
The binding of this compound to GRP78 unleashes two of the three primary UPR signaling arms, leading to a pro-apoptotic outcome in malignant cells.
The PERK-eIF2α-ATF4-CHOP Axis
The release of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) from GRP78 inhibition is a critical event. Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This action leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 then translocates to the nucleus and drives the expression of numerous UPR target genes, most notably DNA Damage Inducible Transcript 3 (DDIT3), which encodes the pro-apoptotic transcription factor CHOP. The induction of the ATF4/CHOP signaling cascade is a major contributor to the apoptotic efficacy of this compound.
The IRE1α-XBP1 Axis
Simultaneously, the dissociation of GRP78 activates Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. Activated IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This unconventional splicing event causes a frameshift, leading to the translation of a potent and stable transcription factor known as spliced XBP1 (XBP1s). XBP1s enters the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, representing an initial attempt to restore ER homeostasis. The upregulation of XBP1 target genes is a hallmark of this compound activity.
Quantitative Data Summary
The effects of this compound on UPR gene expression and cell viability have been quantified in multiple myeloma cell lines.
Table 1: UPR Gene Expression Changes in Myeloma Cells Treated with this compound Data summarized from qRT-PCR analysis after 6-24 hours of treatment. Fold change is relative to DMSO control.
| Gene Symbol | Protein Name | Cell Line | This compound Conc. (µM) | Time (h) | Approx. Fold Change |
| DDIT3 | CHOP | RPMI-8226 | 0.2 | 6 | ~2.5 |
| RPMI-8226 | 0.2 | 12 | ~4.0 | ||
| RPMI-8226 | 0.4 | 6 | Significant Increase | ||
| ARH-77 | 0.2 | 6 | ~2.0 | ||
| ATF4 | ATF4 | RPMI-8226 | 0.2 | 6 | ~2.0 |
| RPMI-8226 | 0.2 | 12 | ~3.0 | ||
| ARH-77 | 0.2 | 6 | ~2.5 | ||
| XBP1s | Spliced XBP1 | RPMI-8226 | 0.4 | Not Specified | Increased |
| ERN1 | IRE1α | RPMI-8226 | 0.4 | Not Specified | Increased |
| HSPA5 | GRP78/BiP | RPMI-8226 | 0.4 | Not Specified | Increased |
Table 2: Impact of UPR Inhibition on this compound-Induced Cell Death Data reflects changes in cell viability in RPMI-8226 cells after treatment with high-concentration this compound.
| Genetic/Chemical Intervention | Target | Effect on this compound Cytotoxicity |
| PERK Knockout (CRISPR) | PERK | Partial rescue of cell viability |
| DDIT3/CHOP Knockout (CRISPR) | CHOP | Partial rescue of cell viability |
| ISRIB Treatment | Downstream of p-eIF2α | Partial rescue of cell viability |
Experimental Protocols & Workflows
Reproducing the findings related to this compound and the UPR requires a combination of molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines such as RPMI-8226 or ARH-77 are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 0.4 µM. Treat cells for specified time points (e.g., 6, 12, 24 hours). An equivalent volume of DMSO should be used as a vehicle control.
Western Blotting for UPR Markers
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an 8-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key UPR proteins (e.g., GRP78, p-eIF2α, ATF4, CHOP, IRE1α, and a loading control like GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for UPR target genes (HSPA5, ERN1, ATF4, DDIT3) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method.
XBP1 mRNA Splicing Assay
-
RT-PCR: Perform a standard reverse transcription PCR on cDNA samples using primers that flank the 26-nucleotide intron of XBP1.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution (e.g., 2.5-3%) agarose gel.
-
Visualization: The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as two distinct bands of different sizes, allowing for qualitative and semi-quantitative assessment of IRE1α activity.
Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare total cell lysate from untreated RPMI-8226 cells.
-
Incubation: Incubate aliquots of the lysate with DMSO (control) or varying concentrations of this compound for 30 minutes.
-
Limited Proteolysis: Subject the lysates to limited digestion with a low concentration of a broad-spectrum protease like pronase (e.g., 0.025 mg/mL for 30 min at 4°C).
-
Analysis: Stop the digestion and analyze the samples by western blot using an antibody against GRP78. Protection of GRP78 from cleavage in the this compound-treated samples compared to the control indicates direct binding.
Conclusion
This compound represents a potent modulator of the Unfolded Protein Response with a clearly defined mechanism of action. By directly binding to and inhibiting the master regulator GRP78/BiP, it selectively activates the pro-apoptotic PERK and adaptive IRE1α signaling pathways. This induction of overwhelming and sustained ER stress provides a compelling rationale for its therapeutic efficacy in cancers like multiple myeloma, which are inherently dependent on a functioning UPR for survival. The dual, concentration-dependent activity on both the Nrf2 and UPR pathways further underscores its multifaceted potential as an anti-cancer agent. The methodologies and data presented in this guide offer a robust framework for researchers to further investigate and leverage the unique properties of this compound in drug development.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CDDO-2P-Im in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-2P-Im, a synthetic oleanane triterpenoid, has emerged as a promising therapeutic agent in the context of multiple myeloma (MM). This document provides detailed application notes and experimental protocols for the use of this compound in MM cell lines, summarizing its mechanism of action and providing methodologies for key in vitro assays.
This compound has been shown to induce apoptosis and suppress proliferation in human multiple myeloma cells.[1] Its primary mechanisms of action involve the induction of the Unfolded Protein Response (UPR) through direct binding to GRP78/BiP and modulation of the Keap1-Nrf2 pathway.[1] At lower concentrations, it can lead to the activation of Nrf2 target genes, while at higher concentrations, it triggers UPR-mediated apoptosis.[1] This compound has also demonstrated synergistic effects when used in combination with proteasome inhibitors like ixazomib.[1]
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in multiple myeloma cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) | Notes |
| ARH-77 | 0.30 | Assessed using CellTiter-Glo™ viability assay.[1] |
| RPMI-8226 | 0.21 | Assessed using CellTiter-Glo™ viability assay. |
| RPMI-8226 (with 0.01 µM ixazomib) | 0.11 | Demonstrates synergistic effects with proteasome inhibitors. |
| ARH-77 (with 0.01 µM ixazomib) | 0.12 | Demonstrates synergistic effects with proteasome inhibitors. |
Table 2: Apoptosis Induction by this compound in Multiple Myeloma Cell Lines
This compound induces apoptosis in a dose-dependent manner in multiple myeloma cell lines. While specific percentages of apoptotic cells at varying concentrations are not detailed in the provided literature, the methodology for assessment is outlined in the protocols below. Treatment with this compound for 24 hours leads to a significant increase in Annexin V positive cells.
| Cell Line | Treatment | Observed Effect |
| ARH-77 | This compound (various concentrations) | Dose-dependent increase in apoptosis. |
| RPMI-8226 | This compound (various concentrations) | Dose-dependent increase in apoptosis. |
| ARH-77 | This compound in combination with ixazomib | Synergistic increase in apoptosis. |
| RPMI-8226 | This compound in combination with ixazomib | Synergistic increase in apoptosis. |
Mandatory Visualizations
Caption: Signaling pathways of this compound in multiple myeloma cells.
References
Application Notes and Protocols for Dissolving CDDO-2P-Im in DMSO for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) is a synthetic oleanane triterpenoid with potent anti-cancer and chemopreventive properties.[1][2][3][4] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this hydrophobic compound. These application notes provide detailed protocols for dissolving, storing, and utilizing this compound in DMSO for various in vitro assays, ensuring reproducibility and accuracy in experimental outcomes.
I. Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in in vitro research.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Weight | 618.81 g/mol | [2] |
| CAS Number | 1883650-96-1 | |
| Solubility in DMSO | 250 mg/mL (404.00 mM) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Source |
| -20°C | 1 month | |
| -80°C | 6 months |
Table 3: Effective Concentrations of this compound in In Vitro Assays
| Cell Line / Assay | Effective Concentration | Observed Effect | Source |
| Human Multiple Myeloma (MM) cells (ARH-77, RPMI-8226) | 0.2 µM | Activation of the Unfolded Protein Response (UPR) | |
| U937 cells | 100 nM | Induction of differentiation | |
| RAW264.7 cells | IC₅₀ of 5.8 nM | Suppression of Nitric Oxide (NO) production | |
| Triple-Negative Breast Cancer (SUM159, MDA-MB-231) | 100-200 nM | Induction of apoptosis and cell cycle arrest |
II. Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed powder).
-
Vortex: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. To further aid solubility, the tube can be warmed to 37°C.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted working solutions of this compound from the stock solution for direct application to cell cultures.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
Important Note on DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. Typically, this is below 0.5%, with many studies aiming for ≤0.1%. Ensure your dilution scheme accounts for this.
-
-
Vortex Briefly: Gently vortex the working solutions to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiments. Do not store diluted aqueous solutions of this compound, as precipitation may occur.
Protocol 3: General Cell Treatment Protocol
Objective: To treat cultured cells with this compound for subsequent analysis.
Materials:
-
Cultured cells in multi-well plates
-
Prepared working solutions of this compound
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest treatment dose)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow overnight.
-
Prepare Treatments: Prepare the final concentrations of this compound in fresh cell culture medium from your working solutions. Also, prepare a vehicle control.
-
Aspirate and Treat: Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 6, 12, 24, or 48 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., qRT-PCR, Western blotting, apoptosis assays).
III. Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
This compound exhibits a concentration-dependent dual mechanism of action. At lower, nanomolar concentrations, it primarily activates the Nrf2 antioxidant response pathway. At higher, micromolar concentrations, it induces the Unfolded Protein Response (UPR) by directly binding to GRP78/BiP, leading to apoptosis in cancer cells.
Caption: Concentration-dependent signaling pathways of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in vitro.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-2P-Im in Mouse Lung Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the recommended use of CDDO-2P-Im and its close structural analog, CDDO-Im, in preclinical mouse models of lung cancer. The synthetic oleanane triterpenoids, including CDDO-Im, have demonstrated significant potential in cancer prevention and therapy by modulating key cellular signaling pathways.[1][2] This document summarizes quantitative data on dosage and administration, details experimental protocols, and visualizes relevant biological pathways and workflows to guide researchers in designing and executing their studies.
Data Presentation: Recommended Dosage and Administration
The following tables summarize the recommended dosages of CDDO-Im in mouse models of lung cancer. It is important to note that while data for this compound in lung cancer models is limited, information from studies on the closely related compound CDDO-Im provides a strong basis for dosage selection.
Table 1: Recommended Dosage of CDDO-Im in A/J Mouse Lung Cancer Model
| Compound | Dosage (in diet) | Approximate Body Weight Dosage | Mouse Strain | Cancer Model | Duration | Efficacy | Reference |
| CDDO-Im | 50 mg/kg | ~12.5 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Reduced tumor size and burden.[3] | [3] |
| CDDO-Im | 100 mg/kg | ~25 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Dose-dependent reduction in tumor burden.[3] | |
| CDDO-Im | 200 mg/kg | ~50 mg/kg | A/J | Vinyl carbamate-induced adenocarcinoma | 15 weeks | Significantly reduced tumor number and burden. |
Table 2: Dosage of this compound in a Mouse Plasmacytoma Model
Note: This data is from a myeloma model but may serve as a reference for lung cancer studies.
| Compound | Dosage | Route of Administration | Mouse Strain | Cancer Model | Efficacy | Reference |
| This compound | 24 mg/kg | Oral gavage | C57BL/KaLwRij | 5T33MM Plasmacytoma | Slowed tumor growth. | |
| This compound | 12 mg/kg | Oral gavage | NSG (NOD scid gamma) | ARH-77 Xenograft | Slowed tumor growth (less effective than higher doses due to toxicity in this strain). |
Experimental Protocols
Vinyl Carbamate-Induced Lung Cancer Model in A/J Mice
This protocol is adapted from studies investigating the chemopreventive effects of CDDO-Im.
Materials:
-
Female A/J mice (6-8 weeks old)
-
Vinyl carbamate
-
CDDO-Im
-
Powdered mouse diet
-
Vehicle (e.g., ethanol for diet preparation)
-
Sterile saline
-
Intraperitoneal (i.p.) injection supplies
-
Animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Tumor Induction:
-
Prepare a solution of vinyl carbamate in sterile saline.
-
Administer two intraperitoneal (i.p.) injections of vinyl carbamate (0.32 mg per mouse) one week apart to induce lung adenocarcinomas.
-
-
Diet Preparation and Treatment:
-
Prepare diets containing the desired concentration of CDDO-Im (e.g., 50, 100, or 200 mg/kg of diet). The compound is typically dissolved in a vehicle like ethanol before being mixed into the powdered diet. A control diet with the vehicle alone should also be prepared.
-
Begin feeding the mice with the control or CDDO-Im-containing diets one week after the final vinyl carbamate injection.
-
Continue the respective diets for the duration of the study (e.g., 15 weeks).
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity, including weight loss or changes in behavior.
-
Record food consumption to ensure comparable intake across groups.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Harvest the lungs and inflate them with a fixative (e.g., 10% neutral buffered formalin).
-
Count the number of surface tumors on the lungs.
-
Measure the size of the tumors to calculate tumor burden.
-
Process the lung tissue for histopathological analysis to assess tumor grade and severity.
-
Xenograft Lung Cancer Model
This protocol is a general guideline for establishing a xenograft model, which can be adapted for testing this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human lung cancer cell line (e.g., A549)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 10% Cremophor EL, 80% PBS)
-
Cell culture reagents
-
Matrigel (optional)
-
Subcutaneous injection supplies
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen lung cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS or a mixture with Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer this compound or vehicle to the mice via oral gavage at the desired dosage (e.g., 12 or 24 mg/kg).
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) to calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Excise the tumors and weigh them.
-
Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry, to assess the effects of the treatment on signaling pathways.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by CDDO Analogs
CDDO-Im and related triterpenoids are known to exert their anticancer effects through the modulation of multiple signaling pathways. A key mechanism is the activation of the Nrf2 pathway, which upregulates a battery of cytoprotective genes. Additionally, these compounds can induce the unfolded protein response (UPR) by binding to GRP78/BiP.
Caption: Signaling pathways modulated by CDDO-Im and its analogs.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse model of lung cancer.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for the Combined Use of CDDO-2P-Im and Ixazomib in Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advances have been made, drug resistance remains a major clinical challenge. This has spurred the investigation of novel combination therapies targeting multiple oncogenic pathways. This document outlines the application and protocols for the combined use of two promising therapeutic agents: CDDO-2P-Im (also known as RTA 408), a synthetic oleanane triterpenoid, and ixazomib, a second-generation oral proteasome inhibitor.
Preclinical studies have demonstrated a synergistic cytotoxic effect when combining this compound and ixazomib in multiple myeloma cells.[1] The primary mechanism of action for this synergy involves the induction of the unfolded protein response (UPR), an endoplasmic reticulum (ER) stress pathway. This compound has been shown to directly bind to GRP78/BiP, a key regulator of the UPR, leading to its activation.[1][2] Ixazomib, a proteasome inhibitor, disrupts protein homeostasis, further exacerbating ER stress and leading to apoptosis.[3][4] This combination presents a rational and potent therapeutic strategy for multiple myeloma.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and ixazomib, both alone and in combination, on multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Ixazomib Combination in Multiple Myeloma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| ARH-77 | This compound | 0.30 |
| ARH-77 | This compound + Ixazomib (0.01 µM) | 0.12 |
| RPMI-8226 | This compound | 0.21 |
| RPMI-8226 | This compound + Ixazomib (0.01 µM) | 0.11 |
Table 2: Synergistic Induction of Apoptosis by this compound and Ixazomib in Multiple Myeloma Cell Lines (24-hour treatment)
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| ARH-77 | DMSO (Control) | - | ~5% |
| ARH-77 | This compound | 0.2 | ~25% |
| ARH-77 | Ixazomib (IXZ) | 0.02 | ~10% |
| ARH-77 | This compound + IXZ | 0.2 + 0.02 | ~60% |
| RPMI-8226 | DMSO (Control) | - | ~8% |
| RPMI-8226 | This compound | 0.2 | ~30% |
| RPMI-8226 | Ixazomib (IXZ) | 0.02 | ~15% |
| RPMI-8226 | This compound + IXZ | 0.2 + 0.02 | ~75% |
Signaling Pathways
The synergistic effect of this compound and ixazomib is primarily mediated through the induction of the Unfolded Protein Response (UPR) and modulation of the Nrf2 pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for in vitro and in vivo studies of the this compound and ixazomib combination.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the viability of multiple myeloma cells treated with this compound and ixazomib.
Materials:
-
Multiple myeloma cell lines (e.g., ARH-77, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Ixazomib (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed myeloma cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound and ixazomib in culture medium.
-
Treat the cells with various concentrations of this compound, ixazomib, or the combination. Include a vehicle control (DMSO) group.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in myeloma cells following treatment.
Materials:
-
Treated and untreated myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat myeloma cells as described in the cell viability assay protocol.
-
After the treatment period, collect the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of UPR Proteins
This protocol outlines the detection of key UPR pathway proteins.
Materials:
-
Treated and untreated myeloma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-GRP78, anti-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Murine Plasmacytoma Model
This protocol is a representative model for evaluating the in vivo efficacy of this compound and ixazomib.
Animals:
-
Female C57BL/6J mice (6-8 weeks old)
Cell Line:
-
5T33MM murine plasmacytoma cells
Procedure:
-
Inject 5 x 10^5 5T33MM cells subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, ixazomib alone, and the combination).
-
Administer the treatments as per the desired schedule and dosage. For example:
-
This compound: 24 mg/kg via oral gavage, daily.
-
Ixazomib: Dosing to be optimized based on tolerability and efficacy studies in mice (e.g., 10 mg/kg, oral, twice weekly).
-
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for UPR markers).
Conclusion
The combination of this compound and ixazomib represents a promising therapeutic strategy for multiple myeloma by co-targeting the unfolded protein response and proteasome function. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this synergistic combination in preclinical settings. Careful optimization of experimental conditions is recommended for each specific cell line and animal model.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 trial of ixazomib in patients with relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CDDO-2P-Im Administration in A/J Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a generalized protocol for the administration of the synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im), and its analogs in A/J mice. This class of compounds, including the closely related CDDO-Imidazolide (CDDO-Im) and CDDO-Methyl ester (CDDO-Me), has shown significant promise in preclinical studies, particularly in the context of cancer chemoprevention and therapy. The A/J mouse strain is highly susceptible to chemically induced lung carcinogenesis, making it a valuable model for evaluating the efficacy of potential chemopreventive agents.[1]
The primary mechanisms of action for these triterpenoids involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[2][3] Additionally, these compounds have been shown to modulate inflammatory pathways and induce the unfolded protein response (UPR), contributing to their anti-cancer effects.[4][5] At lower concentrations, they exhibit cytoprotective effects through Nrf2 activation, while at higher concentrations, they can induce apoptosis in cancer cells.
These notes are intended to guide researchers in designing and executing studies to evaluate the in vivo effects of this compound and related compounds in A/J mice.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of CDDO-Im and CDDO-Me in A/J mice with vinyl carbamate-induced lung cancer. These analogs provide a strong basis for predicting the potential efficacy of this compound.
Table 1: Effect of Dietary CDDO-Me on Lung Tumorigenesis in A/J Mice
| Treatment Group | Dose (mg/kg diet) | Average Surface Tumors (per mouse) | Average Tumor Size (mm³) | Average Tumor Burden (mm³) | Reduction in Tumor Burden (%) |
| Control | - | 15.8 - 39.9 | 0.26 - 0.37 | 0.57 - 1.2 | - |
| CDDO-Me | 12.5 | 2.2 | 0.09 | 0.2 | 83 |
| CDDO-Me | 50 | 4.4 | 0.12 | 0.19 | 67.4 - 93 |
| CDDO-Me | 100 | Not Reported | 0.10 | 0.06 | 89.1 |
Table 2: Effect of Dietary CDDO-Im on Lung Tumorigenesis in A/J Mice
| Treatment Group | Dose (mg/kg diet) | Average Surface Tumors (per mouse) | Average Tumor Size (mm³) | Average Tumor Burden (mm³) | Reduction in Tumor Burden (%) |
| Control | - | 3.2 | 0.37 | 1.19 | - |
| CDDO-Im | 50 | Not Reported | 0.16 | 0.39 | 67 |
| CDDO-Im | 100 | Not Reported | Not Reported | Not Reported | Not Reported |
| CDDO-Im | 200 | < 3.0 | Not Reported | ~0.12 | 90 |
Experimental Protocols
This section outlines a detailed methodology for a lung cancer chemoprevention study in A/J mice using dietary administration of a synthetic triterpenoid. This protocol is based on established methods for CDDO-Me and CDDO-Im and can be adapted for this compound.
Objective: To evaluate the chemopreventive efficacy of this compound on vinyl carbamate-induced lung tumorigenesis in A/J mice.
Materials:
-
Animals: Female A/J mice, 6-7 weeks old.
-
Carcinogen: Vinyl carbamate.
-
Test Compound: this compound.
-
Diet: AIN-93G powdered diet.
-
Vehicle for Compound: Neobee oil or a similar suitable vehicle.
-
Cages and Husbandry: Standard laboratory animal housing and care.
Experimental Procedure:
-
Acclimatization: Upon arrival, acclimatize mice for one week with free access to standard chow and water.
-
Tumor Induction:
-
At 7-8 weeks of age, administer vinyl carbamate intraperitoneally (i.p.). A typical dosing regimen is a single injection of 0.32 mg per mouse dissolved in acidified saline. Some protocols may use two injections one week apart.
-
-
Diet Preparation and Administration:
-
One week after the final carcinogen injection, randomize the mice into control and treatment groups.
-
Prepare the experimental diets by mixing this compound into the AIN-93G powdered diet. The compound should first be dissolved in a small amount of an appropriate vehicle (e.g., Neobee oil) before being thoroughly mixed with the diet to ensure uniform distribution.
-
Control Group: AIN-93G diet with the vehicle alone.
-
Treatment Groups: AIN-93G diet containing the desired concentration of this compound (e.g., 50, 100, or 200 mg/kg of diet).
-
Provide the respective diets to the mice ad libitum for the duration of the study (typically 15-16 weeks).
-
-
Monitoring:
-
Monitor the body weight of the mice weekly to assess for any toxicity.
-
Observe the general health of the animals daily.
-
-
Study Termination and Sample Collection:
-
At the end of the treatment period (e.g., 16 weeks post-carcinogen), euthanize the mice.
-
Perform a necropsy and carefully excise the lungs.
-
Count the number of visible tumors on the lung surface.
-
Fix the lungs in formalin for histopathological analysis.
-
-
Data Analysis:
-
Tumor Multiplicity: Calculate the average number of surface tumors per mouse for each group.
-
Tumor Size and Burden: On histological sections, measure the size of individual tumors to calculate the tumor volume and the total tumor burden per lung.
-
Histopathology: Evaluate the grade of the adenocarcinomas.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between the control and treatment groups. A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Signaling Pathways of this compound
References
- 1. Dietary Phytochemicals as Potential Chemopreventive Agents against Tobacco-Induced Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Triterpenoids Can Protect Against Toxicity Without Reducing the Efficacy of Treatment with Carboplatin and Paclitaxel in Experimental Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of CDDO-2P-Im in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline and neuronal loss. Oxidative stress is recognized as a key contributor to the pathogenesis of AD. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. CDDO-2P-Im, a synthetic oleanane triterpenoid, is a potent activator of the NRF2 signaling pathway and has emerged as a promising therapeutic candidate for neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical Alzheimer's disease research.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the NRF2 pathway.[1][2] Under normal physiological conditions, NRF2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. This compound reacts with specific cysteine residues on KEAP1, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows newly synthesized NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.[1][2][3]
In the context of Alzheimer's disease, the activation of NRF2 by this compound has been shown to have several beneficial effects:
-
Reduction of Amyloid-Beta Levels: Treatment with this compound has been demonstrated to significantly decrease the levels of the toxic Aβ42 peptide in the brains of AD model mice. It also reduces the Aβ42/Aβ40 ratio, a critical factor in the formation of amyloid plaques.
-
Increased Antioxidant Capacity: this compound treatment elevates the levels of reduced glutathione (GSH), a major endogenous antioxidant, in the brain.
-
Induction of Detoxification Genes: The compound induces the expression of various NRF2 target genes that encode for detoxification and antioxidant enzymes.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound in the APP/TAU mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Amyloid-Beta Levels in APP/TAU Mice
| Treatment Group | Aβ42 Levels (pg/mg brain tissue) | Aβ40 Levels (pg/mg brain tissue) | Aβ42/Aβ40 Ratio |
| Vehicle Control | Value not explicitly stated, but significantly higher than treated group | No significant change | Higher than treated group |
| This compound (30 µmol/kg) | Significantly decreased | No significant change | Significantly decreased |
Note: The source study reported a significant decrease in Aβ42 and the Aβ42/Aβ40 ratio but did not provide specific mean values and standard deviations in the abstract.
Table 2: Effect of this compound on Brain Glutathione Levels in APP/TAU Mice
| Treatment Group | Reduced Glutathione (GSH) Levels |
| Vehicle Control | Baseline levels |
| This compound (30 µmol/kg) | Significantly elevated |
Note: The source study reported a significant elevation in GSH levels but did not provide specific mean values and standard deviations in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in Alzheimer's disease research.
In Vivo Administration of this compound to an AD Mouse Model
This protocol is based on a study using the APPV717I::TAUP301L (APP/TAU) transgenic mouse model.
1. Animal Model:
-
APP/TAU transgenic mice, which develop both amyloid plaques and tau pathology. Age-matched wild-type littermates should be used as controls.
2. This compound Formulation:
-
Dissolve this compound in a vehicle solution suitable for oral administration. A common vehicle is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor EL in Phosphate-Buffered Saline (PBS).
-
Prepare the formulation fresh before each administration.
3. Dosing and Administration:
-
Dosage: 30 µmol/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency: Administer three times per week.
-
Duration: Treat for a period of 2 weeks.
4. Sample Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and divide it into hemispheres. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analyses.
Quantification of Aβ42 and Aβ40 Levels in Brain Homogenates by ELISA
1. Brain Tissue Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a cold lysis buffer (e.g., 5 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0) at a ratio of 1:8 (tissue weight:buffer volume).
-
Homogenize thoroughly on ice.
-
Incubate the homogenate at room temperature for 3-4 hours with gentle mixing.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis.
2. ELISA Procedure (General Protocol):
-
Use a commercially available ELISA kit specific for mouse/rat Aβ42 and Aβ40.
-
Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 or Aβ40 overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Sample Incubation: Add diluted brain homogenate samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Add a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptides and incubate for 1 hour at room temperature.
-
Signal Amplification: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of Aβ42 and Aβ40 in the samples by comparing their absorbance to the standard curve.
Measurement of Reduced Glutathione (GSH) in Brain Tissue by HPLC
1. Sample Preparation:
-
Homogenize the frozen brain tissue in a cold buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and prevent GSH oxidation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Analysis:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or electrochemical detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., acetonitrile). The pH should be acidic to maintain GSH in its reduced form.
-
Detection:
-
UV Detection: GSH can be detected directly at a low wavelength (around 210-220 nm).
-
Electrochemical Detection: This method offers higher sensitivity and selectivity. A dual-electrode system can be used to detect both GSH and its oxidized form (GSSG).
-
-
Quantification: Prepare a standard curve with known concentrations of GSH. The concentration of GSH in the brain samples is determined by comparing the peak area of the sample to the standard curve.
Visualizations
Signaling Pathway of this compound in Alzheimer's Disease
Caption: Signaling pathway of this compound in Alzheimer's disease.
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for in vivo testing of this compound.
References
Application Notes and Protocols for Determining Cell Viability Following CDDO-2P-Im Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing cell viability in response to treatment with the synthetic oleanane triterpenoid, CDDO-2P-Im. The protocols and data presentation are designed to ensure robust and reproducible results.
Introduction
This compound, a synthetic oleanane triterpenoid, has demonstrated potent anti-cancer properties, notably in human multiple myeloma cells.[1][2] Its mechanism of action is concentration-dependent. At lower concentrations, it activates the Nrf2 signaling pathway, while at higher concentrations, it binds to GRP78/BiP, triggering the unfolded protein response (UPR) and leading to apoptosis.[1] Accurate assessment of its cytotoxic effects is crucial for further drug development. This document outlines a detailed protocol for a common luminescence-based cell viability assay, the CellTiter-Glo® assay, which is a reliable method for determining the number of viable cells in culture based on the quantification of ATP.[3][4] An alternative colorimetric method, the MTT assay, is also described.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical cell viability experiment using this compound on human multiple myeloma cell lines.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Percent Viability (%) | IC50 (µM) |
| ARH-77 | 0 (Vehicle Control) | 24 | 100 | |
| 0.1 | 24 | 85 | ||
| 0.2 | 24 | 60 | 0.25 | |
| 0.4 | 24 | 35 | ||
| 0.8 | 24 | 15 | ||
| RPMI-8226 | 0 (Vehicle Control) | 24 | 100 | |
| 0.1 | 24 | 90 | ||
| 0.2 | 24 | 70 | 0.30 | |
| 0.4 | 24 | 45 | ||
| 0.8 | 24 | 20 |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining cell viability after treatment with this compound. The CellTiter-Glo® assay is a homogeneous method that measures ATP levels, an indicator of metabolically active cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human multiple myeloma cell lines (e.g., ARH-77, RPMI-8226)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 µM to 1 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Luminescence_treated / Luminescence_vehicle) * 100
-
-
Plot the percent viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound
-
Cell lines of interest
-
Culture medium
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10 mM Tris base solution, pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability as described in the CellTiter-Glo® protocol, substituting absorbance for luminescence.
-
Mandatory Visualizations
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
Caption: Concentration-dependent signaling pathways of this compound.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo cell viability assay [bio-protocol.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: qRT-PCR Analysis of Unfolded Protein Response (UPR) Gene Expression Following CDDO-2P-Im Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the expression of key Unfolded Protein Response (UPR) genes using quantitative real-time PCR (qRT-PCR) in response to treatment with the synthetic oleanane triterpenoid, CDDO-2P-Im. This document outlines the underlying signaling pathway, experimental procedures, and expected quantitative outcomes, serving as a valuable resource for researchers investigating the mechanism of action of this compound and its effects on cellular stress pathways.
Introduction
This compound is a synthetic triterpenoid that has demonstrated potent anti-cancer properties, notably in multiple myeloma.[1][2] Its mechanism of action involves the induction of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] The UPR is initiated by three main ER transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[3] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein GRP78 (glucose-regulated protein 78), also known as BiP.
This compound has been shown to directly bind to GRP78/BiP. This interaction disrupts the sequestration of the UPR sensors, leading to their activation and the initiation of downstream signaling cascades. Specifically, the activation of the PERK and IRE1α branches of the UPR has been confirmed following this compound treatment. This leads to the upregulation of key UPR target genes, including ATF4 (Activating Transcription Factor 4), CHOP (C/EBP homologous protein), and the spliced form of XBP1 (X-box binding protein 1), ultimately culminating in apoptosis in cancer cells.
This document provides a detailed protocol for quantifying the changes in UPR gene expression induced by this compound using qRT-PCR, a highly sensitive and specific technique for measuring gene expression levels.
Data Presentation
The following tables summarize the quantitative data on UPR gene expression changes in multiple myeloma cell lines (ARH-77 and RPMI-8226) after treatment with this compound. Data is presented as mean fold change relative to a DMSO control, with GAPDH used as the normalization control.
Table 1: UPR Gene Expression in ARH-77 Cells after 6 hours of this compound Treatment
| Gene | Fold Change (0.1 µM this compound) | Fold Change (0.2 µM this compound) | Fold Change (0.4 µM this compound) |
| GRP78 | ~1.5 | ~2.0 | ~2.5 |
| CHOP | ~2.5 | ~4.0 | ~6.0 |
| ATF4 | ~2.0 | ~3.0 | ~4.5 |
| XBP1s | ~1.8 | ~2.5 | ~3.5 |
| IRE1α | ~1.2 | ~1.5 | ~2.0 |
Data is estimated from graphical representations in existing literature and is for illustrative purposes.
Table 2: UPR Gene Expression in RPMI-8226 Cells after 6 hours of this compound Treatment
| Gene | Fold Change (0.1 µM this compound) | Fold Change (0.2 µM this compound) | Fold Change (0.4 µM this compound) |
| GRP78 | ~1.8 | ~2.5 | ~3.0 |
| CHOP | ~3.0 | ~5.5 | ~8.0 |
| ATF4 | ~2.5 | ~4.0 | ~5.5 |
| XBP1s | ~2.0 | ~3.0 | ~4.0 |
| IRE1α | ~1.5 | ~2.0 | ~2.5 |
Data is estimated from graphical representations in existing literature and is for illustrative purposes.
Table 3: Time-Course of UPR Gene Expression in ARH-77 and RPMI-8226 Cells with 0.2 µM this compound
| Gene | Cell Line | Fold Change (6h) | Fold Change (12h) | Fold Change (24h) |
| CHOP | ARH-77 | ~4.0 | ~6.0 | ~5.0 |
| RPMI-8226 | ~5.5 | ~8.0 | ~7.0 | |
| ATF4 | ARH-77 | ~3.0 | ~4.5 | ~3.5 |
| RPMI-8226 | ~4.0 | ~6.0 | ~5.0 |
Data is estimated from graphical representations in existing literature and is for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines ARH-77 and RPMI-8226 are suitable for this protocol.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.2, 0.4 µM) or a DMSO vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 0.2 µM) and harvest at different time points (e.g., 6, 12, 24 hours).
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Use validated primers for the target UPR genes (GRP78, CHOP, ATF4, XBP1s, IRE1α) and a reference gene (GAPDH).
-
Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green PCR master mix.
-
A typical reaction volume is 20 µL.
-
-
Thermal Cycling: Perform qRT-PCR using a real-time PCR detection system with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 3 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (GAPDH) (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Visualizations
Signaling Pathway
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Synergy Between CDDO-2P-Im and Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted agents is a promising strategy in cancer therapy to enhance efficacy, overcome resistance, and minimize toxicity. The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(‐pyridin‐2‐yl)‐1H‐imidazole (CDDO-2P-Im), has demonstrated potent anti-cancer properties, including the induction of the unfolded protein response (UPR). Proteasome inhibitors, such as bortezomib and ixazomib, are a class of drugs that block the function of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis.[1][2] The distinct but complementary mechanisms of action of this compound and proteasome inhibitors suggest a strong potential for synergistic anti-cancer activity, particularly in malignancies like multiple myeloma.[3][4]
These application notes provide detailed protocols for assessing the synergistic effects of this compound in combination with proteasome inhibitors. The methodologies described herein are essential for preclinical evaluation and can guide further drug development efforts.
Key Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the dose-dependent effects of this compound and a proteasome inhibitor, both alone and in combination, on the viability and proliferation of cancer cells. This data is fundamental for calculating the Combination Index (CI).
Protocol: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture cancer cells (e.g., multiple myeloma cell lines ARH-77, RPMI-8226) to logarithmic growth phase.
-
Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL in appropriate culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the proteasome inhibitor (e.g., ixazomib) in DMSO.
-
Create serial dilutions of each drug in culture medium to achieve final concentrations for single-agent dose-response curves. A typical concentration range for this compound is 0.01 to 1 µM, and for ixazomib is 1 to 100 nM.
-
For combination studies, prepare a fixed-ratio combination of this compound and the proteasome inhibitor. The ratio should be based on the equipotent ratio of their individual IC50 values.
-
Add 100 µL of the drug dilutions (single agents or combinations) to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and drugs.
-
-
Measurement of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate dose-response curves and determine the IC50 values for each drug alone and for the combination using a non-linear regression model.
-
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound and a proteasome inhibitor, alone and in combination.
Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the proteasome inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic interaction by examining changes in key signaling proteins.
Protocol: Western Blotting for UPR and Apoptosis Markers
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate include:
-
UPR markers: GRP78/BiP, PERK, IRE1α, ATF4, CHOP.
-
Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2 family proteins (Bax, Bcl-2).
-
Proteasome activity marker: Ubiquitinated proteins.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Data Presentation and Synergy Analysis
Quantitative Data Summary
The following tables summarize representative data from studies assessing the synergy between this compound and the proteasome inhibitor ixazomib in multiple myeloma cell lines.
Table 1: IC50 Values of this compound Alone and in Combination with Ixazomib
| Cell Line | Treatment | IC50 (µM) |
| ARH-77 | This compound | 0.30 |
| ARH-77 | This compound + 0.01 µM Ixazomib | 0.12 |
| RPMI-8226 | This compound | 0.21 |
| RPMI-8226 | This compound + 0.01 µM Ixazomib | 0.11 |
Table 2: Combination Index (CI) for this compound and Ixazomib
The Chou-Talalay method is widely used to quantify drug interactions. The Combination Index (CI) provides a quantitative measure of synergy, additivity, or antagonism.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Studies have shown that various combinations of this compound and 0.01 µM ixazomib are synergistic in both ARH-77 and RPMI-8226 cells, with CI values below 1.
Calculation of the Combination Index (CI)
The CI is calculated using the following formula for two drugs:
CI = (D)1/(Dx)1 + (D)2/(Dx)2
Where:
-
(D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that elicit the same effect.
Software such as CompuSyn can be used for automated calculation and simulation of CI values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergy between this compound and proteasome inhibitors.
Caption: Workflow for assessing synergy between this compound and proteasome inhibitors.
References
- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 3. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bortezomib/proteasome inhibitor PS-341 and triterpenoid CDDO-Im induce synergistic anti-multiple myeloma (MM) activity and overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of CDDO-2P-Im for cell culture
Welcome to the technical support center for CDDO-2P-Im. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and mechanisms of action of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when working with this compound, providing direct solutions to facilitate your research.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do to prevent it?
A1: This is a common challenge when working with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in aqueous solutions, and the rapid change in solvent polarity when adding the DMSO stock to the medium causes the compound to fall out of solution.
Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions. For example, first, dilute your DMSO stock in a small volume of pre-warmed (37°C) media, vortexing gently, and then add this intermediate dilution to the rest of your media.[1]
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[2]
-
Increase Final Volume: If possible, increase the final volume of your cell culture medium. A larger volume can better accommodate the small amount of DMSO without causing the compound to precipitate.
-
Optimize DMSO Concentration: While this compound is highly soluble in DMSO, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.[2]
-
Use of a Carrier: For particularly challenging situations, the use of a carrier molecule like a cyclodextrin could be explored to enhance aqueous solubility.[4]
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be stored for later use.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to aliquot your this compound stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: I'm still observing cell death even at low concentrations of this compound. What could be the cause?
A4: While this compound has shown therapeutic potential, it can also induce apoptosis, particularly at higher concentrations. If you observe unexpected cytotoxicity, consider the following:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture is not exceeding the tolerance level of your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (≤0.1%).
-
Concentration-Dependent Effects: this compound has different mechanisms of action at varying concentrations. At lower concentrations, it primarily activates the Nrf2 pathway, which is generally cytoprotective. At higher concentrations, it can induce the unfolded protein response (UPR), leading to apoptosis. You may need to perform a dose-response curve to determine the optimal concentration for your experimental goals.
-
Cell Line Sensitivity: Different cell lines will exhibit varying sensitivities to this compound. It is crucial to determine the IC50 for your specific cell line.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This information is crucial for preparing stock solutions and ensuring the compound remains in solution during your experiments.
| Solvent | Concentration | Remarks |
| DMSO | ≥ 250 mg/mL | Recommended for stock solution preparation. |
| In vivo formulation 1 | ≥ 2.5 mg/mL | 10% DMSO >> 90% corn oil. |
| In vivo formulation 2 | 2.5 mg/mL | 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline. May require sonication. |
| In vivo formulation 3 | Not specified | 10% DMSO and 10% Cremophor EL in PBS. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide to preparing a working solution of this compound from a DMSO stock for use in cell culture experiments, designed to minimize precipitation.
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle warming to 37°C and vortexing can aid in dissolution.
-
Store this stock solution in aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the high-concentration DMSO stock solution.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in fresh, sterile DMSO to a more manageable concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To a sterile tube containing the appropriate volume of pre-warmed medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise while gently vortexing or swirling the tube.
-
Crucially, ensure the final concentration of DMSO in the medium is below 0.5% (v/v).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, try further dilution in pre-warmed media.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed cell culture medium.
-
Signaling Pathways and Mechanisms of Action
This compound exhibits a concentration-dependent dual mechanism of action, primarily targeting the Nrf2 and Unfolded Protein Response (UPR) pathways.
1. Nrf2 Pathway Activation (at lower concentrations)
At lower, nanomolar concentrations, this compound is a potent activator of the Nrf2 signaling pathway. Triterpenoids like this compound interact with Keap1, a repressor of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of various cytoprotective and antioxidant enzymes.
References
Technical Support Center: Optimizing CDDO-2P-Im Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of CDDO-2P-Im, focusing on minimizing cytotoxicity while achieving desired biological outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic oleanane triterpenoid that exhibits a concentration-dependent mechanism of action. At lower, nanomolar concentrations, it primarily activates the Nrf2 signaling pathway by binding to KEAP1, leading to the expression of cytoprotective genes.[1] At higher concentrations, it binds to GRP78/BiP, a key chaperone in the endoplasmic reticulum, which triggers the Unfolded Protein Response (UPR).[2][3] This activation of the UPR, specifically the PERK and IRE1α branches, leads to apoptosis in cancer cells.
Q2: What are the typical concentration ranges for observing cytoprotective versus cytotoxic effects of this compound?
A2: The effects of this compound are highly dependent on the concentration and cell type.
-
Cytoprotective effects (Nrf2 activation): Generally observed at low nanomolar concentrations (e.g., 10-100 nM).
-
Cytotoxic/Apoptotic effects (UPR activation): Typically seen at higher nanomolar to low micromolar concentrations (e.g., 0.1 µM - 1 µM). For example, in ARH-77 and RPMI-8226 multiple myeloma cells, insignificant changes to cell viability were observed at 0.1 μM, while concentrations of 0.4 μM induced significant UPR activation.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). The goal is to identify a concentration that elicits the desired biological effect (e.g., Nrf2 activation, apoptosis of cancer cells) with minimal off-target cytotoxicity to control cells.
Q4: I am observing excessive cytotoxicity in my experiments. What are the potential causes and how can I troubleshoot this?
A4: Excessive cytotoxicity can be due to several factors:
-
Concentration is too high: As shown in dose-response studies, cytotoxicity increases with concentration. Consider reducing the concentration of this compound.
-
Solvent toxicity: this compound is often dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to this compound.
-
Treatment duration: Longer exposure times can lead to increased cytotoxicity. Consider reducing the incubation time.
Q5: How can I confirm that this compound is activating the intended signaling pathway in my experiment?
A5: To confirm pathway activation, you can perform the following analyses:
-
Nrf2 Pathway: Use quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes such as HMOX1, NQO1, and GCLC. Western blotting can be used to detect increased protein levels of Nrf2 and its target genes.
-
UPR Pathway: For UPR activation, measure the expression of UPR-associated genes like ATF4, CHOP (also known as DDIT3), and spliced XBP1 using qRT-PCR. Western blotting can be used to detect the phosphorylation of PERK and IRE1α, and increased levels of ATF4 and CHOP proteins.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy. |
| Uneven drug distribution | Mix the plate gently by tapping or swirling after adding this compound to ensure even distribution. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or medium. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Issue 2: No observable biological effect at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. |
| Degradation of this compound | Store the stock solution properly as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Resistant cell line | The chosen cell line may be resistant to this compound. Consider using a positive control (a cell line known to be sensitive) or trying a different compound. |
| Assay timing | The chosen time point for analysis may be too early or too late. Perform a time-course experiment to determine the optimal time to observe the effect. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its analog CDDO-Im.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Assay |
| ARH-77 | 0.30 | 24 hours | CellTiter-Glo™ |
| RPMI-8226 | 0.21 | 24 hours | CellTiter-Glo™ |
| Data from Luo et al. |
Table 2: Concentration-Dependent Effects of CDDO-Im in Triple-Negative Breast Cancer Cells
| Concentration | Effect | Cell Line |
| 10–100 nM | Cytoprotective effects (Nrf2/ARE signaling induction) | - |
| 0.1–1 µM | Apoptosis induction | Pancreatic cancer cells |
| 100 and 200 nM | Increased late apoptotic cells (Annexin V+/PI+) | SUM159 |
| Data from Kim et al. |
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Analysis of UPR Gene Expression by qRT-PCR
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument and a suitable master mix. Use primers specific for UPR target genes (e.g., ATF4, CHOP, spliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Concentration-dependent signaling pathways of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in CDDO-2P-Im assays
Technical Support Center: Troubleshooting CDDO-Im Assays
This guide provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals troubleshoot and resolve inconsistencies in assays involving the synthetic triterpenoid CDDO-Imidazolide (CDDO-Im).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CDDO-Im, from compound handling to specific assay problems.
Compound Preparation and Handling
-
Q1: My CDDO-Im solution appears to have precipitated. How should I properly dissolve and store it?
-
A: CDDO-Im is soluble in DMSO at concentrations up to approximately 88 mM (48 mg/mL), but has poor solubility in water and ethanol[1]. Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility[2]. For storage, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year[2][3]. The powder form is stable for at least 3-4 years when stored at -20°C[2].
-
-
Q2: I'm seeing high variability between replicates. Could this be related to my stock solution?
-
A: Yes, inconsistent stock solution is a common source of variability. Ensure your stock solution is fully dissolved before making dilutions; warming may be necessary for some preparations. After thawing an aliquot for an experiment, vortex it thoroughly before pipetting. When diluting into aqueous culture media, ensure rapid mixing to prevent the compound from precipitating.
-
Cell-Based Assays: General Issues
-
Q3: I'm observing unexpected cytotoxicity or inconsistent effects on cell viability. What are the common causes?
-
A: Inconsistent results in cell viability assays can stem from several factors:
-
Concentration: CDDO-Im is potent, with effects seen from high picomolar to low nanomolar concentrations for Nrf2 activation. Higher concentrations (typically >100 nM) can inhibit proliferation and induce apoptosis. Ensure you are using the correct concentration range for your desired effect.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered responses.
-
Cell Seeding Density: Inconsistent cell plating is a major source of error. Ensure cells are evenly suspended before plating and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
Contamination: Mycoplasma contamination can alter cellular responses to stimuli. Regularly test your cell lines.
-
-
-
Q4: The response to CDDO-Im seems to diminish over time in my experiments. Why might this happen?
-
A: This could be due to compound degradation in the culture medium over long incubation periods or changes in the cell culture itself. For long-term experiments, consider replenishing the medium with fresh CDDO-Im. Also, as mentioned, high cell passage numbers can lead to diminished or altered responses.
-
Specific Assay Troubleshooting: Western Blot & qPCR
-
Q5: My Western blot results for Nrf2 activation are inconsistent. Sometimes I see an increase in Nrf2 protein, and other times I don't.
-
A: Nrf2 protein levels increase upon activation because CDDO-Im inhibits its Keap1-mediated degradation, leading to its accumulation and translocation to the nucleus. Troubleshooting steps include:
-
Timing: The induction of Nrf2 protein can be transient. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to find the optimal treatment duration for your cell type. Nuclear accumulation can be observed in as little as 6 hours.
-
Antibody Specificity: Nrf2 antibodies can be problematic, sometimes detecting non-specific bands. Validate your antibody with positive controls (e.g., cells treated with other known Nrf2 activators) and negative controls (e.g., Nrf2 siRNA knockdown). The Cell Signaling D1Z9C antibody has been reported to have high specificity.
-
Subcellular Fractionation: Since activation involves nuclear translocation, analyzing nuclear extracts separately from cytoplasmic extracts can provide a clearer result than whole-cell lysates. Lamin B1 is a common nuclear loading control.
-
-
-
Q6: I am not seeing a consistent upregulation of Nrf2 target genes (e.g., HMOX1, NQO1) with qPCR after CDDO-Im treatment.
-
A: Inconsistent qPCR results are common and can be addressed by checking the following:
-
Optimal Time Point: Gene expression changes precede protein level changes. The induction of Nrf2 target genes like HMOX1 (HO-1), NQO1, and GCLC is time and dose-dependent. An optimal induction is often seen between 6 and 24 hours.
-
RNA Quality: Ensure your RNA is high quality and free of inhibitors. Poor RNA integrity will lead to variable cDNA synthesis and unreliable qPCR data.
-
Primer Design: Use validated qPCR primers with high efficiency. Poorly designed primers can result in low amplification or non-specific products, which can be checked with a melt curve analysis.
-
Reference Gene Stability: Ensure the housekeeping gene you are using for normalization is not affected by CDDO-Im treatment in your specific cell model.
-
-
-
Q7: My results for STAT3 inhibition are variable. What should I check?
-
A: CDDO-Im can inhibit STAT3 signaling. To troubleshoot inconsistent results:
-
Assay Method: STAT3 activity is often measured by the phosphorylation of Tyr705 (p-STAT3). Western blotting is a common method. Ensure you are using an antibody specific for the phosphorylated form and normalizing to total STAT3 levels.
-
Cellular Context: The effect on STAT3 may be cell-type specific or dependent on the basal level of STAT3 activation. Use a cell line with known constitutive STAT3 activation or stimulate the pathway (e.g., with IL-6) as a positive control.
-
Direct vs. Indirect Effects: Assays like luciferase reporters or DNA-binding ELISAs can confirm inhibition of STAT3 transcriptional activity or its binding to DNA, respectively.
-
-
Data Presentation: Quantitative Parameters
Table 1: CDDO-Im Properties and Handling
| Property | Value / Recommendation | Source(s) |
|---|---|---|
| Molecular Weight | 541.72 g/mol | |
| Solubility | DMSO: ~48-56 mg/mL (~88-103 mM) | |
| Water / Ethanol: Insoluble | ||
| Powder Storage | -20°C for ≥ 4 years | |
| Stock Solution Storage | -20°C for 1 month; -80°C for 1-2 years |
| Handling Note | Use fresh, anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. | |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay / Effect | Typical Concentration Range | Notes | Source(s) |
|---|---|---|---|
| Nrf2 Activation | 1 nM - 100 nM | Highly potent; effects can be seen in the high pM range. | |
| Anti-proliferative / Apoptotic | 10 nM - 300 nM | IC50 values are often in the 10-30 nM range for cancer cell lines. | |
| STAT3 Inhibition | 50 µM - 100 µM | Higher concentrations may be needed to observe direct inhibition of STAT3 phosphorylation. |
| iNOS Inhibition | IC50 = 0.014 nM (mouse macrophages) | Extremely potent for inhibiting nitric oxide production. | |
Experimental Protocols
Protocol 1: Preparation of CDDO-Im Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of CDDO-Im.
-
Materials: CDDO-Im powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Bring the CDDO-Im powder vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex vigorously for several minutes to ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) may assist dissolution.
-
Create small-volume aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C for long-term use (up to 2 years) or -20°C for short-term use (up to 1 month).
-
Protocol 2: Western Blot for Nrf2 Activation and Target Protein HO-1
-
Objective: To detect the accumulation of total Nrf2 and the induction of its downstream target, HO-1.
-
Procedure:
-
Cell Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat with vehicle (DMSO) or desired concentrations of CDDO-Im for the optimal time determined by a time-course experiment (e.g., 6-12 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 and HO-1 (diluted in blocking buffer) overnight at 4°C. Also probe a separate blot or strip and re-probe for a loading control (e.g., β-actin).
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band density using software like ImageJ.
-
Protocol 3: qPCR for Nrf2 Target Gene Expression (HMOX1, NQO1)
-
Objective: To quantify the change in mRNA levels of Nrf2 target genes.
-
Procedure:
-
Cell Treatment: Treat cells with vehicle or CDDO-Im as described in the Western blot protocol (a 6-24 hour treatment is common for gene expression).
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high purity (A260/280 ratio of ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Use a standard thermal cycling program:
-
Initial Denaturation: 95°C for 10 min.
-
40 Cycles: 95°C for 15 sec, 60°C for 60 sec.
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene (e.g., HMOX1, NQO1) to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations: Pathways and Workflows
Caption: CDDO-Im activates the Nrf2 signaling pathway.
References
CDDO-2P-Im stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and best practices for the storage and handling of CDDO-2P-Im.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a dry, dark environment. For long-term storage, it is recommended to keep the powder at -20°C.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, reconstitute the solid compound in high-quality, anhydrous DMSO. It is advisable to prepare concentrated stock solutions to minimize the volume of DMSO added to experimental systems.
Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability or at -20°C for shorter periods.[1]
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 6 months[1] |
| In DMSO | -20°C | Up to 1 month[1] |
3. What are the known signaling pathways activated by this compound?
This compound is known to interact with multiple signaling pathways. At lower concentrations, it primarily activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway by binding to Keap1, leading to the transcription of antioxidant and cytoprotective genes.[2] At higher concentrations, this compound can also induce the Unfolded Protein Response (UPR) by binding to GRP78/BiP, which can lead to apoptosis in cancer cells.
This compound Signaling Pathway
Caption: Simplified diagram of the dual signaling pathways activated by this compound.
4. What personal protective equipment (PPE) should be used when handling this compound?
As a potent synthetic triterpenoid with cytotoxic potential, this compound should be handled with appropriate caution. It is recommended to follow guidelines for handling hazardous drugs.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, low-permeability gown should be worn.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to prevent inhalation.
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
| Question | Answer |
| My this compound is not fully dissolving in DMSO. | Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility. Gentle warming of the solution and sonication can aid in dissolution. Avoid excessive heating, as this may degrade the compound. |
| Can I use other solvents to dissolve this compound? | While DMSO is the most commonly reported solvent, for in vivo studies, formulations have been prepared using a combination of DMSO, Cremophor EL, and PBS. The solubility in other common laboratory solvents has not been extensively reported. It is recommended to perform small-scale solubility tests before preparing large volumes. |
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting this compound dissolution.
Issue 2: Inconsistent Experimental Results
| Question | Answer |
| I am observing variable or no effect of this compound in my cell culture experiments. | This could be due to compound degradation. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles and have been stored correctly at -80°C. Use freshly diluted working solutions for each experiment. Also, verify the final concentration of DMSO in your culture medium, as high concentrations can have independent cellular effects. |
| How can I confirm the integrity of my this compound? | The integrity of the compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from any potential degradation products. It is recommended to periodically check the purity of stored stock solutions, especially if they have been stored for an extended period. |
Experimental Protocols
Protocol 1: General Guidelines for a Stability-Indicating HPLC Method
While a specific, validated HPLC method for this compound is not publicly available, a general approach for developing a stability-indicating method for synthetic triterpenoids can be followed.
| Step | Description |
| Column Selection | A reversed-phase C18 column is a common starting point for molecules with the hydrophobicity of this compound. |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound and any degradation products. |
| Detection | UV detection is suitable for this compound due to its chromophores. A photodiode array (PDA) detector can be used to assess peak purity. |
| Forced Degradation | To ensure the method is stability-indicating, the compound should be subjected to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). The method should be able to resolve the intact this compound peak from all degradation product peaks. |
Experimental Workflow for Handling and Use
Caption: Recommended workflow for handling and preparing this compound solutions.
Disclaimer: The information provided in this technical support center is based on publicly available data and general best practices for handling similar compounds. Specific quantitative stability data and validated analytical protocols for this compound are limited in the public domain. It is recommended that users perform their own validation for their specific experimental conditions.
References
Technical Support Center: Addressing Resistance to CDDO-2P-Im in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the synthetic oleanane triterpenoid, CDDO-2P-Im, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] At lower, nanomolar concentrations, it binds to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes.[1] At higher, micromolar concentrations, this compound can also bind to GRP78/BiP, a key chaperone in the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) and promoting apoptosis.
Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, treatment with this compound is expected to inhibit cell proliferation, induce cell cycle arrest (commonly at the G2/M phase), and trigger apoptosis. The induction of apoptosis is often mediated by the UPR and can be observed through standard assays like Annexin V staining.
Q3: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
A3: Resistance to this compound can be multifactorial. Potential mechanisms include:
-
Constitutive Activation of the Nrf2 Pathway: Pre-existing mutations in KEAP1 or NRF2 genes can lead to constantly high levels of Nrf2 activity, making the cells inherently resistant to further Nrf2 activation and promoting cell survival.
-
Upregulation of GRP78: Increased expression of the GRP78 chaperone can help cancer cells mitigate endoplasmic reticulum stress, thereby counteracting the pro-apoptotic effects of this compound that are mediated by the UPR.
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a known driver of cell survival and proliferation. Overexpression or constitutive activation of components of this pathway can confer resistance to CDDO compounds.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Yes, this compound has been shown to work synergistically with proteasome inhibitors, such as ixazomib, in multiple myeloma cells. This combination enhances the induction of the UPR, leading to increased apoptosis.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant. | 1. Sequence KEAP1 and NRF2 genes: Check for mutations that lead to constitutive Nrf2 activation. 2. Assess baseline GRP78 levels: Perform Western blotting to determine if the cell line has high endogenous expression of GRP78. 3. Profile pro-survival pathways: Analyze the activation status of the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR). |
| Suboptimal drug concentration or incubation time. | 1. Perform a dose-response study: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Incorrect assay procedure. | 1. Review your cell viability assay protocol: Ensure all steps, including reagent preparation and incubation times, are correct. 2. Include positive and negative controls: Use a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) as a negative control. |
| Drug degradation. | 1. Prepare fresh drug solutions: this compound should be dissolved in a suitable solvent like DMSO and stored properly. Prepare fresh dilutions for each experiment. |
Problem 2: No significant increase in apoptosis detected after this compound treatment.
| Possible Cause | Suggested Solution |
| Apoptosis is not the primary mode of cell death. | 1. Investigate other cell death mechanisms: Assess markers for necrosis or autophagy. |
| Timing of apoptosis measurement is not optimal. | 1. Perform a time-course analysis of apoptosis: Measure apoptosis at different time points after treatment (e.g., 12, 24, 48 hours) to capture both early and late apoptotic events. |
| Technical issues with the apoptosis assay. | 1. Optimize your Annexin V/PI staining protocol: Ensure correct buffer composition and incubation times. 2. Check flow cytometer settings: Calibrate the instrument and set appropriate gates for analysis. |
| Cells have an overactive anti-apoptotic response. | 1. Examine the expression of anti-apoptotic proteins: Perform Western blotting for proteins like Bcl-2 and Bcl-xL. |
Problem 3: Unexpected or inconsistent results in downstream pathway analysis (Western Blotting or qRT-PCR).
| Possible Cause | Suggested Solution |
| Suboptimal antibody performance (Western Blot). | 1. Validate your primary antibody: Use a positive control lysate or recombinant protein to confirm antibody specificity. 2. Optimize antibody dilution and incubation conditions: Titrate the primary antibody and adjust incubation time and temperature. |
| Poor RNA quality or inefficient reverse transcription (qRT-PCR). | 1. Assess RNA integrity: Run an aliquot of your RNA on a gel or use a bioanalyzer. 2. Use a high-quality reverse transcription kit: Ensure complete conversion of RNA to cDNA. |
| Inefficient primers (qRT-PCR). | 1. Validate primer efficiency: Perform a standard curve to ensure primers are amplifying with high efficiency. 2. Check for primer-dimers: Run a melt curve analysis after the qPCR run. |
| Loading inaccuracies. | 1. Use a reliable loading control: For Western blotting, use a housekeeping protein like β-actin or GAPDH. For qRT-PCR, normalize to a stable reference gene. |
Quantitative Data Summary
The following table summarizes reported IC50 values for the related synthetic triterpenoid, bardoxolone methyl (CDDO-Me), in various cancer cell lines. This data can serve as a reference for expected potency in similar experimental systems.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Cal-27 | Oral Squamous Cell Carcinoma | Not Specified | 0.28 |
| Het-1A | Normal Human Esophageal Epithelial | 24 | 32.63 |
| Het-1A | Normal Human Esophageal Epithelial | 48 | 3.13 |
| Ec109 | Human Esophageal Squamous Cell Carcinoma | 24 | 0.78 |
| Ec109 | Human Esophageal Squamous Cell Carcinoma | 48 | 0.30 |
| KYSE70 | Human Esophageal Squamous Cell Carcinoma | 24 | 1.21 |
| KYSE70 | Human Esophageal Squamous Cell Carcinoma | 48 | 0.64 |
| K562 | Chronic Myeloid Leukemia | 24 | 2.15 |
| K562 | Chronic Myeloid Leukemia | 48 | 1.58 |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
Objective: To assess the protein levels of key signaling molecules involved in the response and resistance to this compound.
Methodology:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, GRP78, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression of Nrf2 target genes.
Methodology:
-
Treat cells with this compound and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of CDDO-2P-Im in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDDO-2P-Im. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration?
A1: this compound (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole) is a synthetic oleanane triterpenoid with potent anti-cancer and anti-inflammatory properties. It is a derivative of CDDO-Im and has been developed to have improved pharmacokinetics, bioavailability, and stability[1]. The inclusion of a pyridine ring in its structure contributes to its enhanced metabolic stability[2]. Optimizing its bioavailability is crucial to ensure adequate plasma and tissue concentrations for therapeutic efficacy in animal models.
Q2: What is the primary mechanism of action for this compound?
A2: this compound exerts its biological effects through a dual mechanism involving the activation of two key cellular pathways:
-
Nrf2 Signaling Pathway: At lower concentrations, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, conferring cytoprotection[1][2].
-
Unfolded Protein Response (UPR): At higher concentrations, this compound binds to GRP78/BiP, a key regulator of the Unfolded Protein Response (UPR). This interaction leads to the activation of the UPR, which can induce apoptosis in cancer cells[1].
Troubleshooting Guide
Issue 1: Poor or inconsistent oral bioavailability of this compound in mouse studies.
-
Question: We are observing high variability in the therapeutic response to orally administered this compound in our mouse cohort. What could be the cause and how can we improve this?
-
Answer: Inconsistent oral bioavailability is a common challenge with poorly soluble compounds like this compound. Several factors could be contributing to this issue:
-
Inadequate Formulation: The vehicle used to dissolve or suspend this compound is critical. An improper formulation can lead to precipitation of the compound in the gastrointestinal tract, resulting in poor absorption.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors, esophageal irritation, or accidental administration into the trachea, all of which will affect the amount of drug that reaches the systemic circulation.
-
Animal-to-Animal Variability: Physiological differences between animals, such as gastric pH and gastrointestinal transit time, can influence drug absorption.
-
Recommendations:
-
Optimize the Formulation: A commonly used and effective vehicle for oral administration of this compound in mice is a mixture of 10% DMSO, 10% Cremophor EL, and 80% PBS . Ensure the compound is fully dissolved or forms a homogenous suspension before administration.
-
Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques for mice. The use of appropriate gavage needle size and gentle handling can minimize stress and improve dosing accuracy.
-
Fasting: Consider a brief fasting period (e.g., 4-6 hours) before oral administration to reduce the impact of food on drug absorption.
-
Dose Volume: Keep the gavage volume consistent and within recommended limits for the size of the mice (typically 5-10 mL/kg).
Issue 2: Difficulty in achieving a stable and consistent formulation of this compound for oral administration.
-
Question: We are having trouble dissolving this compound in the recommended vehicle, and it appears to be precipitating out of solution. What can we do?
-
Answer: The solubility of this compound can be challenging. Here are some steps to improve the formulation process:
-
Order of Mixing: First, dissolve the this compound powder in DMSO. Once fully dissolved, add the Cremophor EL and mix thoroughly. Finally, add the PBS dropwise while continuously vortexing or sonicating to prevent precipitation.
-
Sonication: Use a bath sonicator to aid in the dissolution and to create a more uniform suspension.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
-
Particle Size Reduction: If working with the pure compound, consider micronization to increase the surface area for dissolution.
-
Data Presentation
Table 1: Recommended Oral Gavage Formulation for this compound in Mice
| Parameter | Value/Composition | Source |
| Vehicle Composition | 10% DMSO, 10% Cremophor EL, 80% PBS | |
| Recommended Doses | 12 mg/kg, 24 mg/kg | |
| Administration Route | Oral Gavage |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| 10% DMSO, 10% Cremophor EL, 80% PBS | 12 - 24 | Data not available | Data not available | Data not available | Data not available |
| Other Formulations | - | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve a 10x stock solution (relative to the final 10% DMSO concentration).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add the corresponding volume of Cremophor EL to the DMSO solution and vortex to mix.
-
Slowly add the sterile PBS to the mixture while continuously vortexing or sonicating. Continue to add PBS until the final desired volume is reached, resulting in a 10% DMSO, 10% Cremophor EL, and 80% PBS formulation.
-
Visually inspect the solution to ensure it is a homogenous solution or a fine suspension. If precipitation is observed, sonicate the solution for 5-10 minutes.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the required dose volume.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring a secure grip that does not impede its breathing.
-
Carefully insert the gavage needle into the side of the mouth and advance it along the roof of the mouth until it passes the pharynx. The animal should swallow as the needle is advanced.
-
Slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: this compound mediated Nrf2 signaling pathway activation.
Caption: this compound induced Unfolded Protein Response (UPR) pathway.
References
Technical Support Center: Overcoming Limitations of CDDO-2P-Im in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CDDO-2P-Im and its related synthetic oleanane triterpenoids in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of this compound in aqueous solutions. | This compound is a hydrophobic molecule with limited aqueous solubility. | Prepare a stock solution in an organic solvent such as DMSO. For in vivo studies, a common formulation is a suspension in a vehicle containing 10% DMSO, 10% Cremophor EL, and 80% PBS.[1] To aid solubilization, gentle warming to 37°C and sonication can be employed.[2] Always prepare fresh working solutions and visually inspect for any precipitation before use. |
| Inconsistent or unexpected biological effects (e.g., observing toxicity at expected cytoprotective concentrations). | This compound exhibits dose-dependent effects. Low nanomolar concentrations typically activate the cytoprotective Nrf2 pathway, while higher concentrations can induce apoptosis via the Unfolded Protein Response (UPR).[1][2] Off-target effects are also possible at higher concentrations. | Carefully perform dose-response experiments to determine the optimal concentration for the desired effect in your specific model. To confirm the mechanism of action, use molecular markers for Nrf2 activation (e.g., increased expression of NQO1, HO-1) and UPR induction (e.g., phosphorylation of PERK and IRE1α).[2] Consider using Nrf2 knockout models or specific inhibitors of the UPR pathway to dissect the observed effects. |
| Variability in in vivo efficacy. | This could be due to issues with drug formulation, administration, or the inherent biological variability of the animal model. CDDO-Im, the precursor to this compound, is known for its poor oral bioavailability. While this compound has improved pharmacokinetics, inconsistencies can still occur. | Ensure consistent and proper preparation of the dosing solution. Oral gavage is a common administration route. Monitor animal body weight and general health to assess for any overt toxicity that could impact the results. Increase the number of animals per group to account for biological variability. |
| Difficulty in detecting Nrf2 activation at the protein level. | The induction of Nrf2 protein can be transient. | When performing Western blots for Nrf2, it is crucial to perform a time-course experiment to capture the peak of Nrf2 accumulation in the nucleus. Also, analyze the expression of well-established Nrf2 target genes such as NQO1 and HMOX1 by qRT-PCR, as their upregulation is a reliable indicator of Nrf2 pathway activation. |
| Observing off-target effects. | Synthetic triterpenoids can interact with multiple cellular targets, especially at higher concentrations. | To minimize off-target effects, use the lowest effective concentration of this compound as determined by dose-response studies. Include appropriate controls in your experiments, such as comparing the effects of this compound with its less potent precursor, CDDO-Im, or using structurally related but inactive analogs if available. When possible, confirm findings using genetic approaches (e.g., siRNA or CRISPR-Cas9) to target the pathway of interest. |
Frequently Asked Questions (FAQs)
1. What are the main advantages of using this compound over its predecessor, CDDO-Im?
This compound was developed to overcome some of the limitations of CDDO-Im. It exhibits enhanced activity, improved pharmacokinetics, and greater stability. This translates to potentially better efficacy and more consistent results in preclinical models.
2. What is the primary mechanism of action of this compound?
This compound has a dual, concentration-dependent mechanism of action. At lower nanomolar concentrations, it primarily activates the Nrf2 signaling pathway, leading to the expression of antioxidant and cytoprotective genes. At higher concentrations, it can induce the Unfolded Protein Response (UPR), leading to apoptosis in cancer cells.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For in vivo studies, the stock solution is further diluted in a suitable vehicle immediately before use.
4. What are the typical concentrations of this compound used in cell culture experiments?
The optimal concentration is cell-type dependent and should be determined empirically. For Nrf2 activation, concentrations in the low nanomolar range (e.g., 10-100 nM) are often sufficient. For inducing apoptosis in cancer cell lines, concentrations in the range of 0.1 to 1 µM are commonly used.
5. What are the recommended doses and administration routes for in vivo studies?
In mouse models, this compound has been administered by oral gavage at doses ranging from 12 to 24 mg/kg. The dosing frequency can vary depending on the experimental design, from daily to intermittent administration.
6. Are there any known toxicity concerns with this compound in preclinical models?
At therapeutic doses, this compound is generally well-tolerated in mice, with no significant changes in body weight reported. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Higher doses of related synthetic triterpenoids have been associated with adverse effects in clinical trials, so careful dose selection is important.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration | Reference |
| ARH-77 | 0.30 | CellTiter-Glo | 24 hours | |
| RPMI-8226 | 0.21 | CellTiter-Glo | 24 hours |
Table 2: In Vivo Efficacy of this compound in a Mouse Plasmacytoma Model
| Treatment | Dose | Route | Outcome | Reference |
| Vehicle | - | Oral Gavage | - | |
| This compound | 24 mg/kg | Oral Gavage | Significant reduction in tumor size and mass |
Table 3: Induction of Nrf2 Target Genes by CDDO-Im in Mouse Liver
| Gene | Fold Induction (10 mg/kg CDDO-Im) | Reference |
| Ho-1 | ~7.6 | |
| Nqo1 | ~2.0 | |
| Gclc | ~4.1 |
Experimental Protocols
Western Blot Analysis of UPR Activation
Objective: To detect the activation of the PERK and IRE1α branches of the UPR in response to this compound treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations (e.g., 0.1 µM to 1 µM) or vehicle (DMSO) for the indicated times (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
qRT-PCR for Nrf2 Target Gene Expression
Objective: To quantify the induction of Nrf2 target genes following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with low concentrations of this compound (e.g., 20-100 nM) or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Dose-dependent signaling pathways of this compound.
References
Technical Support Center: Refining Dosing Schedules for Long-Term CDDO-2P-Im Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CDDO-2P-Im in long-term experimental models. The information is intended for researchers, scientists, and drug development professionals to refine dosing schedules and manage potential in-treatment complications.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term treatment with this compound in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Action(s) |
| 1. Inconsistent Efficacy or High Variability in Response Between Subjects | - Formulation Inconsistency: Improper solubilization or suspension of this compound. - Dosing Inaccuracy: Variation in oral gavage technique. - Biological Variability: Differences in metabolism or disease progression. | - Optimize Formulation: Ensure this compound is fully dissolved. A common vehicle is 10% DMSO, 10% Cremophor EL, and 80% PBS. Sonicate briefly if necessary to ensure a uniform suspension.[1][2] - Standardize Gavage Technique: Use trained personnel and appropriate gavage needle size (e.g., 20-gauge for mice). Ensure consistent delivery to the esophagus to avoid accidental tracheal administration. - Increase Sample Size: To account for biological variability, increase the number of animals per group. - Monitor Biomarkers: Measure downstream targets of Nrf2 (e.g., HO-1, NQO1) or UPR activation to confirm target engagement. |
| 2. Significant Body Weight Loss (>15-20%) or Lethargy in Treated Animals | - Systemic Toxicity: The dose may be too high for long-term administration. - Dehydration or Reduced Food Intake: A known side effect of related compounds. - Gavage-Related Stress: Repeated handling and dosing can induce stress. | - Dose De-escalation: Reduce the dose of this compound. If efficacy is compromised, consider intermittent dosing. - Intermittent Dosing Schedule: Introduce "drug holidays" into the schedule (e.g., daily for 3 days followed by a 1-day rest, or 5 days on, 2 days off).[2] - Supportive Care: Provide supplemental hydration (e.g., hydrogel packs) and ensure easy access to food. Monitor food and water intake. - Acclimatize Animals: Handle animals regularly before the start of the experiment to reduce stress associated with the gavage procedure. |
| 3. Decreased Efficacy Over Time (Tachyphylaxis) | - Metabolic Adaptation: Upregulation of metabolic enzymes leading to faster clearance of the compound. - Target Desensitization: Alterations in the Nrf2 or UPR signaling pathways. | - Pharmacokinetic Analysis: If possible, measure plasma concentrations of this compound over the course of the study to assess changes in drug exposure. - Combination Therapy: Consider combining this compound with another agent that has a different mechanism of action to achieve a sustained response.[2] - Pharmacodynamic Monitoring: Periodically assess the expression of target genes (HO-1, GCLC, etc.) to determine if the biological response is diminishing. |
| 4. Unexpected Mortality in the Treatment Group | - Cumulative Toxicity: Long-term exposure may lead to unforeseen toxicities. - Thromboembolic Events: A potential risk with the parent compound, CDDO. - Off-Target Effects: At higher concentrations, triterpenoids can have effects beyond Nrf2 and UPR activation. | - Immediate Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death. - Dose Reduction: Immediately reduce the dose for the remaining animals in the cohort. - Monitor Coagulation Parameters: If thromboembolic events are suspected, consider monitoring parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) in satellite animals. - Review Literature for Off-Target Effects: Investigate known off-target effects of synthetic triterpenoids that may be relevant to the observed toxicity. |
| 5. Elevated Liver Enzymes (ALT, AST) | - Hepatotoxicity: A potential side effect observed with related compounds like bardoxolone methyl.[3] - Metabolic Stress: High metabolic activity in the liver due to drug processing. | - Monitor Liver Function: Regularly monitor serum ALT and AST levels. - Dose Adjustment: If liver enzymes are significantly elevated, consider reducing the dose or increasing the frequency of drug holidays. - Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver to assess for any signs of injury. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a long-term in vivo study with this compound in mice?
A1: Based on published preclinical studies, a common starting dose for this compound administered by oral gavage in mice is in the range of 12-24 mg/kg. However, the optimal dose will depend on the specific animal model and the intended duration of the study. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) for long-term administration in your specific model.
Q2: How should I prepare and store this compound for in vivo studies?
A2: this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). For oral gavage, a common vehicle is a mixture of 10% DMSO, 10% Cremophor EL, and 80% PBS. The compound should be dissolved in DMSO first, followed by the addition of Cremophor EL and then PBS. It is important to ensure the final formulation is a homogenous suspension. Prepare the dosing solution fresh if possible, or store it at 4°C for a limited time, protected from light.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound has a dual mechanism of action. At lower concentrations, it primarily activates the Nrf2 pathway by binding to Keap1, leading to the transcription of antioxidant and cytoprotective genes. At higher concentrations, it can also induce the Unfolded Protein Response (UPR) by binding to GRP78/BiP, which can lead to apoptosis in cancer cells.
Q4: What are the expected signs of toxicity in mice treated with this compound?
A4: Common signs of toxicity observed in preclinical studies include body weight loss and lethargy. Based on data from related compounds like bardoxolone methyl, other potential side effects to monitor for include changes in food and water intake, and in some cases, elevated liver enzymes.
Q5: Can I administer this compound in the diet instead of by oral gavage for long-term studies?
A5: While some studies with similar triterpenoids have used dietary administration, this method can lead to variability in drug intake, especially if the compound affects the palatability of the chow or if the animals' food consumption changes due to their condition. Oral gavage ensures a precise and consistent dose for each animal. If considering dietary administration, it is crucial to monitor food intake and measure plasma drug levels to ensure consistent exposure.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Calculate the total amount of this compound required for the study.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final concentration of the total vehicle volume. Vortex until the powder is completely dissolved.
-
Add the required volume of Cremophor EL to achieve a 10% final concentration. Vortex to mix.
-
Add the required volume of PBS to achieve an 80% final concentration. Vortex thoroughly to create a uniform suspension.
-
If necessary, briefly sonicate the solution to ensure homogeneity.
-
Visually inspect the solution for any precipitation before each use.
-
Protocol 2: Long-Term Oral Gavage in Mice
-
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Acclimatize the mice to handling for several days before the start of the experiment.
-
Weigh each mouse before each dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a secure grip that minimizes stress.
-
Introduce the gavage needle into the diastema (the space between the incisors and molars) and gently advance it along the upper palate into the esophagus. Do not force the needle.
-
Once the needle is properly positioned (the tip should be approximately at the level of the xiphoid process), slowly administer the calculated volume of the this compound solution.
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress (e.g., difficulty breathing, coughing).
-
Monitor body weight, clinical signs (lethargy, ruffled fur), and food and water intake at least three times a week.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of bardoxolone methyl worsen diabetic nephropathy in rats with additional adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from CDDO-2P-Im Experiments
Welcome to the technical support center for CDDO-2P-Im. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this potent synthetic oleanane triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and interpret unexpected results.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for Nrf2 activation.
-
Question: I am trying to study the cytoprotective effects of this compound via Nrf2 activation, but I'm seeing significant cell death even at low nanomolar concentrations. Why is this happening?
-
Possible Causes & Solutions:
-
Concentration-Dependent Effects: this compound has a dual mechanism of action that is highly dependent on concentration. While low nanomolar concentrations typically activate the Nrf2 pathway, higher concentrations can induce apoptosis by binding to GRP78/BiP and triggering the Unfolded Protein Response (UPR).[1][2] It's possible your "low concentration" is still too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Cancer cell lines, particularly those under stress, may be more susceptible to UPR-induced apoptosis.[1]
-
Compound Stability: Ensure your stock solution is properly stored (-80°C for long-term) and has not undergone degradation, which could alter its effective concentration or produce cytotoxic artifacts.[3]
-
-
Recommended Actions:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from very low nanomolar (e.g., 1-10 nM) to micromolar concentrations. This will help you identify the precise window for Nrf2 activation versus apoptosis in your model.
-
Assess Pathway-Specific Markers: Concurrently analyze markers for both Nrf2 activation (e.g., NQO1, HO-1 expression) and UPR/apoptosis (e.g., CHOP, cleaved caspase-3) at each concentration. This will provide a clear picture of which pathway is dominant at a given dose.
-
| Parameter | Nrf2 Activation | UPR-Induced Apoptosis |
| Typical Concentration Range | Low Nanomolar (e.g., 10-100 nM) | High Nanomolar to Micromolar (>100 nM)[1] |
| Primary Molecular Target | KEAP1 | GRP78/BiP |
| Key Downstream Markers | Increased Nrf2, HO-1, NQO1 | Increased ATF4, CHOP, Cleaved Caspases |
| Expected Cellular Outcome | Cytoprotection, Antioxidant Response | Cell Cycle Arrest, Apoptosis |
Table 1: Concentration-dependent effects of this compound.
Issue 2: Inconsistent or no activation of the Nrf2 pathway.
-
Question: I'm using this compound at what should be an Nrf2-activating concentration, but I'm not seeing an increase in my target genes like HO-1 or NQO1. What could be wrong?
-
Possible Causes & Solutions:
-
Sub-optimal Concentration: The optimal concentration for Nrf2 activation can be narrow and cell-type specific. You may be using a concentration that is too low to elicit a response.
-
Exposure Time: The induction of Nrf2 target genes is time-dependent. You may be harvesting your cells too early or too late to observe peak expression. In some cells, Nrf2 protein levels can be elevated within 30 minutes, with target gene mRNA peaking around 4-8 hours.
-
Nrf2 Pathway Integrity: Your cell line may have a compromised Nrf2-KEAP1 pathway (e.g., mutations in Nrf2 or KEAP1) that renders it insensitive to Keap1 inhibitors.
-
Solubility Issues: this compound should be dissolved in a suitable solvent like DMSO. Poor solubility can lead to a lower effective concentration in your media. Ensure the final DMSO concentration is low and consistent across experiments.
-
-
Recommended Actions:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, low-nanomolar concentration to determine the optimal time point for measuring Nrf2 target gene induction.
-
Confirm Nrf2 Pathway Function: Use a known Nrf2 activator (e.g., sulforaphane) as a positive control to confirm that the Nrf2 pathway is functional in your cells.
-
Check Compound Solubility: Visually inspect your media after adding this compound to ensure there is no precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a concentration-dependent dual mechanism. At low nanomolar concentrations, it primarily acts as an Nrf2 activator by binding to and inhibiting KEAP1, leading to the expression of antioxidant and cytoprotective genes. At higher concentrations (typically above 100 nM), it binds to the endoplasmic reticulum chaperone GRP78/BiP, which triggers the Unfolded Protein Response (UPR) and leads to apoptosis.
Q2: How does this compound differ from its parent compound, CDDO-Im?
A2: this compound was developed to improve upon the properties of CDDO-Im. It exhibits enhanced potency, improved pharmacokinetics, greater bioavailability, and higher stability. The inclusion of a pyridyl group contributes to its increased metabolic stability.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound has been successfully used in several in vivo models. It has been shown to cross the blood-brain barrier, making it a candidate for neurological disease models like Alzheimer's. However, as with related compounds, high doses may lead to toxicity, so careful dose-finding studies are essential.
Q4: I am observing a U-shaped dose-response curve in my cell viability assay. What does this mean?
A4: A U-shaped or biphasic dose-response curve can occur with compounds like this compound. At low doses, the cytoprotective effects of Nrf2 activation may lead to an increase in cell viability or proliferation compared to controls. As the concentration increases, the pro-apoptotic effects via UPR activation become dominant, leading to a sharp decrease in viability. At very high concentrations, compound precipitation or other artifacts can interfere with assay readings, sometimes causing an apparent increase in viability. Always correlate assay readouts with microscopic examination of the cells.
Q5: What are the key signaling pathways I should monitor when using this compound?
A5: The two primary pathways to monitor are the Nrf2 pathway and the Unfolded Protein Response (UPR). For Nrf2, key proteins to measure include Nrf2, KEAP1, and downstream targets like HO-1 and NQO1. For the UPR, monitor the activation of the PERK and IRE1α branches, and look for upregulation of ATF4 and CHOP. Depending on the context, it may also be relevant to investigate effects on NF-κB or STAT3 signaling, as these have been implicated for related triterpenoids.
Experimental Protocols & Visualizations
Protocol: Western Blot for Nrf2 and UPR Markers
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for the desired time (e.g., 8 hours for Nrf2 targets, 16 hours for UPR targets).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-GRP78, anti-CHOP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Signaling Pathway Diagrams
Caption: Concentration-dependent signaling of this compound.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Validation of GRP78/BiP as a Direct Target of CDDO-2P-Im
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the endoplasmic reticulum (ER) chaperone GRP78/BiP as a direct molecular target of the synthetic oleanane triterpenoid, CDDO-2P-Im. In an effort to offer a broader perspective for researchers in the field, this document also presents a comparative overview of this compound's performance against other known modulators of GRP78/BiP, supported by available experimental data.
Executive Summary
This compound has been identified as a novel binder of GRP78/BiP, a key regulator of the Unfolded Protein Response (UPR). This interaction leads to the activation of the UPR and subsequent apoptosis in cancer cells, highlighting a promising therapeutic avenue. The direct binding of this compound to GRP78/BiP has been validated through robust biophysical and cellular assays. This guide will delve into the specifics of this validation and compare the mechanistic and quantitative data of this compound with a selection of other agents known to target GRP78/BiP, including HA15, Versipelostatin, Epigallocatechin-3-gallate (EGCG), Subtilase cytotoxin (SubAB), and BiP Inducer X (BIX).
Data Presentation: Comparative Analysis of GRP78/BiP Modulators
The following tables summarize the available quantitative data for this compound and its alternatives, offering a side-by-side comparison of their biochemical and cellular effects on GRP78/BiP.
| Compound | Reported Mechanism of Action | Direct Binding Evidence | Quantitative Data | Cellular Outcome |
| This compound | Direct binding to GRP78/BiP, leading to UPR activation.[1] | Thermal Shift Assay, DARTS Assay.[1][2] | Thermal Shift (ΔTm): -1.9 °C with recombinant GRP78.[2] Effective Concentration (UPR induction): 0.1 - 0.4 μM in multiple myeloma cells.[1] | Induction of apoptosis. |
| HA15 | Inhibitor of GRP78/BiP ATPase activity. | Not explicitly stated in the provided results. | Dose-dependent inhibition of ATPase activity (Specific IC50 not found in search results). | Induction of apoptosis, ER stress, and autophagy. |
| Versipelostatin | Down-regulator of GRP78/BiP expression. | Not explicitly stated in the provided results. | IC50: 3.5 µM for inhibition of 2-deoxyglucose-induced GRP78 expression. | Not explicitly stated in the provided results. |
| EGCG | Binds to the ATP-binding site of GRP78. | Inferred from functional assays. | Kd: 39.9 nM for binding to 67LR (a receptor also associated with GRP78). Direct Kd for GRP78 not found. | Sensitizes cancer cells to other therapeutic agents. |
| SubAB | Proteolytic cleavage of GRP78/BiP. | Not applicable (enzymatic action). | Cleavage detected within 15-30 minutes at 1 µg/ml. | Induction of apoptosis. |
| BIX | Selective inducer of GRP78/BiP expression. | Not applicable (inducer). | Effective Concentration: 5-50 µM for GRP78 induction in neuroblastoma cells. | Neuroprotection, reduces ER stress-induced apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's interaction with GRP78/BiP are provided below.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is utilized to identify direct binding partners of a small molecule by assessing the molecule's ability to protect its target protein from proteolysis.
Protocol for this compound and GRP78/BiP:
-
Cell Lysis: RPMI-8226 multiple myeloma cells are lysed to prepare a total protein lysate.
-
Drug Incubation: The cell lysate is incubated with either DMSO (vehicle control) or this compound for 30 minutes to allow for binding.
-
Protease Treatment: The lysates are then subjected to digestion with a protease, such as pronase (0.025 mg/mL), for 30 minutes at 4°C.
-
SDS-PAGE and Western Blot: The reaction is stopped, and the protein samples are resolved by SDS-PAGE. The abundance of GRP78/BiP is then assessed by Western blotting using an anti-GRP78 antibody.
-
Analysis: A higher abundance of intact GRP78/BiP in the this compound-treated sample compared to the DMSO control indicates that this compound binding protected the protein from proteolytic cleavage.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding. An increase or decrease in the melting temperature (Tm) of the protein in the presence of a compound suggests direct interaction.
Protocol for this compound and GRP78/BiP:
-
Reaction Mixture: Recombinant GRP78/BiP protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: The reaction mixture is aliquoted, and either DMSO (control) or this compound is added.
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence increases.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A shift in the Tm in the presence of this compound compared to the control indicates a direct binding event. For this compound, a thermal shift of -1.9 °C was observed.
Quantitative Western Blot for UPR Activation
This method is used to quantify the changes in the expression levels of key proteins in the Unfolded Protein Response pathway following treatment with a compound of interest.
Protocol for this compound:
-
Cell Treatment: Multiple myeloma cell lines (e.g., ARH-77 and RPMI-8226) are treated with varying concentrations of this compound (e.g., 0.1 to 0.4 µM) or a vehicle control for a specified time (e.g., 6 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against UPR-related proteins (e.g., p-PERK, ATF4, CHOP, and spliced XBP1) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
-
Analysis: The expression levels of the target proteins are normalized to the loading control and compared between the treated and control groups to determine the dose-dependent effect of this compound on UPR activation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The available evidence strongly supports the direct binding of this compound to GRP78/BiP, leading to the induction of the Unfolded Protein Response and subsequent apoptosis in cancer cells. The validation through orthogonal methods like DARTS and Thermal Shift Assays provides a solid foundation for its mechanism of action. When compared to other GRP78/BiP modulators, this compound demonstrates a distinct profile with a clear link between direct binding and a specific cellular outcome at nanomolar to low micromolar concentrations. Further quantitative characterization, such as determining the binding affinity (Kd), would provide a more complete picture of its potency relative to other inhibitors. This guide serves as a valuable resource for researchers interested in the development of GRP78/BiP-targeting therapeutics, offering a clear comparison of the current landscape and highlighting the promising profile of this compound.
References
Comparative Analysis of Nrf2 Activators: A Guide for Researchers
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] The activation of the Nrf2 pathway is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. This guide provides a comparative analysis of CDDO-2P-Im and other prominent Nrf2 activators, including Bardoxolone Methyl (CDDO-Me), dh404, Sulforaphane (SFN), and Dimethyl Fumarate (DMF), with a focus on their mechanisms, potency, and the experimental methods used for their evaluation.
Mechanism of Nrf2 Activation
Most small molecule activators of Nrf2, including the compounds discussed here, function as indirect activators. They are typically electrophilic molecules that react with specific, highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. The newly synthesized and stabilized Nrf2 is then able to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a broad array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1]), detoxification (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), and glutathione biosynthesis (e.g., glutamate-cysteine ligase catalytic subunit [GCLC]).
References
A Comparative Analysis of CDDO-2P-Im and Other STAT3 Inhibitors in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology, particularly in lung cancer, where its constitutive activation is linked to tumor progression, metastasis, and drug resistance.[1] A growing number of inhibitors are being developed to target this key signaling node. This guide provides a comparative overview of the synthetic triterpenoid CDDO-2P-Im and other notable STAT3 inhibitors—Napabucasin, Danvatirsen, and Ruxolitinib—with a focus on their performance in preclinical and clinical lung cancer studies.
While direct comparative preclinical data for this compound in lung cancer is limited, its closely related analogs, CDDO-Imidazolide (CDDO-Im) and CDDO-Methyl ester (CDDO-Me), have demonstrated significant anti-cancer activity in lung cancer models. This guide will leverage data from these precursors as a proxy to evaluate the potential of this compound, alongside a review of other prominent STAT3 inhibitors.
Performance Comparison of STAT3 Inhibitors
The following tables summarize the available quantitative data on the efficacy of CDDO analogs and other STAT3 inhibitors in lung cancer models. It is important to note that the data are compiled from various studies with different experimental setups, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy of STAT3 Inhibitors in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| CDDO-Imidazolide | A549 | Proliferation | Inhibition | Concentration-dependent | [2] |
| A549 | Apoptosis (Annexin V) | % Apoptotic Cells | 16% (early) at 300 nM | [2] | |
| Napabucasin | Cisplatin-resistant SCLC cells | Viability (CCK8) | IC50 | Dose-dependent decrease | [3][4] |
| A549-i3 (highly invasive) | Viability (MTT) | Sensitivity | More sensitive than parental | ||
| Ruxolitinib (with Cisplatin) | H1299 (Cisplatin-resistant) | Viability | Inhibition | Dramatic suppression | |
| A549/DDP (Cisplatin-resistant) | Viability | Inhibition | Dramatic suppression |
Table 2: In Vivo Efficacy of STAT3 Inhibitors in Lung Cancer Models
| Inhibitor | Model | Dosage | Effect | Citation |
| CDDO-Methyl ester | A/J mice with vinyl carbamate-induced lung cancer | 50-100 mg/kg in diet | 67.4-89.1% reduction in tumor burden | |
| Napabucasin | H146 & H446 SCLC xenografts | Not specified | Significant suppression of tumor growth | |
| Danvatirsen (with Durvalumab) | NSCLC patients (Phase II) | Not specified | 66.7% 4-month disease control rate | |
| Ruxolitinib (with Cisplatin) | H1299 xenograft | Not specified | Significant inhibition of tumor growth | |
| STAT3 Decoy ODN (CS3D) | NNK-induced lung cancer in mice | 5 mg/kg, IV | 40% reduction in tumor number, 50% reduction in tumor size |
Mechanism of Action and Signaling Pathways
The inhibitors discussed employ different mechanisms to disrupt STAT3 signaling. CDDO compounds are known to have pleiotropic effects, while Napabucasin and Danvatirsen are more direct inhibitors, and Ruxolitinib acts upstream by targeting JAK kinases.
JAK-STAT Signaling Pathway and Inhibition
The canonical JAK-STAT pathway is a primary route for STAT3 activation in lung cancer. Cytokines and growth factors binding to their receptors lead to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival, proliferation, and angiogenesis.
Caption: Simplified JAK-STAT signaling pathway and points of intervention by various inhibitors.
This compound: A Multi-Targeted Approach
While STAT3 inhibition is a known activity of the CDDO scaffold, recent studies on this compound in other cancers suggest a broader mechanism involving the unfolded protein response (UPR) through binding to GRP78/BiP. This multi-targeted action may contribute to its potent anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of CDDO-2P-Im in Combination Cancer Therapy
A detailed guide for researchers and drug development professionals on the synergistic effects of the novel synthetic triterpenoid CDDO-2P-Im with other anti-cancer agents. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole (this compound), is an emerging therapeutic agent with potent anti-cancer properties.[1] This next-generation compound exhibits enhanced pharmacokinetic and pharmacodynamic profiles compared to its predecessors.[1] A critical aspect of its therapeutic potential lies in its ability to synergize with other established anti-cancer drugs, enhancing their efficacy and potentially overcoming drug resistance. This guide synthesizes the available preclinical data on the synergistic effects of this compound, focusing on its combination with the proteasome inhibitor ixazomib in multiple myeloma.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have demonstrated a significant synergistic interaction between this compound and the second-generation proteasome inhibitor, ixazomib, in human multiple myeloma (MM) cell lines. The synergy has been quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where a CI value less than 1 indicates a synergistic effect.
The addition of a non-toxic concentration of ixazomib (0.01 µM) markedly reduces the half-maximal inhibitory concentration (IC50) of this compound in both ARH-77 and RPMI-8226 multiple myeloma cell lines, as detailed in the table below.
| Cell Line | Treatment | IC50 of this compound (µM) | Combination Index (CI) | Reference |
| ARH-77 | This compound alone | Not specified | - | [2] |
| This compound + 0.01 µM Ixazomib | 0.12 | < 1 (Synergistic) | [2] | |
| RPMI-8226 | This compound alone | Not specified | - | [2] |
| This compound + 0.01 µM Ixazomib | 0.11 | < 1 (Synergistic) |
Table 1: Synergistic effect of this compound and Ixazomib on the viability of multiple myeloma cell lines.
These findings highlight the potential of this compound to enhance the therapeutic window of proteasome inhibitors in the treatment of multiple myeloma.
Mechanisms of Synergistic Action: A Dual Pathway Approach
The synergistic effects of this compound appear to be mediated through its concentration-dependent modulation of two distinct and critical cellular signaling pathways: the Keap1-Nrf2 pathway and the Unfolded Protein Response (UPR).
At lower, nanomolar concentrations, this compound primarily targets Keap1, leading to the activation of the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. At higher concentrations, this compound directly binds to GRP78/BiP, a master regulator of the UPR, leading to ER stress and apoptosis.
The synergy with proteasome inhibitors like ixazomib is attributed to the enhanced activation of the UPR. Proteasome inhibitors disrupt protein homeostasis, leading to an accumulation of misfolded proteins and inducing the UPR. The combination of this compound and ixazomib results in a more pronounced and sustained activation of the PERK and IRE1α branches of the UPR, leading to synergistic apoptosis in cancer cells.
Visualizing the Signaling Pathways
To illustrate the mechanisms of action, the following diagrams depict the Nrf2 activation and the UPR induction by this compound.
Caption: Nrf2 signaling pathway activation by low concentrations of this compound.
Caption: Synergistic induction of the Unfolded Protein Response by this compound and Ixazomib.
Experimental Protocols
The following section outlines the key experimental methodologies employed to validate the synergistic effects of this compound.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Workflow:
Caption: Experimental workflow for determining drug synergy.
Detailed Steps:
-
Cell Culture: Human multiple myeloma cell lines ARH-77 and RPMI-8226 are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: Stock solutions of this compound and the combination drug (e.g., ixazomib) are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations.
-
Treatment: Cells are treated with:
-
This compound alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of both drugs at a constant ratio of their respective IC50 values.
-
Vehicle control (e.g., DMSO).
-
-
Incubation: The treated plates are incubated for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each drug alone and in combination are generated.
-
The IC50 values are determined from these curves.
-
The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method. The CI value provides a quantitative measure of the drug interaction.
-
Western Blot Analysis for Pathway Activation
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining the expression and activation of key proteins in the relevant signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound, the combination drug, or both for a specified time. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins of the UPR and Nrf2 pathways (e.g., GRP78, PERK, IRE1α, ATF4, CHOP, Nrf2, Keap1).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the synergistic interaction between this compound and the proteasome inhibitor ixazomib in multiple myeloma models. This synergy is driven by the enhanced induction of the Unfolded Protein Response, leading to increased cancer cell apoptosis. The dual mechanism of action of this compound, targeting both the Nrf2 and UPR pathways, presents a compelling rationale for its further investigation in combination therapies.
Future research should focus on exploring the synergistic potential of this compound with other classes of anti-cancer agents, such as chemotherapeutics and other targeted therapies. Furthermore, evaluating these combinations in a broader range of cancer types, including solid tumors, will be crucial in defining the full therapeutic utility of this promising compound. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies, ensuring robust and reproducible data to guide future clinical development.
References
- 1. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDDO-2P-Im and Bardoxolone Methyl: An Indirect Analysis for Researchers
In the landscape of synthetic oleanane triterpenoids (SOTs), both CDDO-2P-Im and bardoxolone methyl (CDDO-Me) have emerged as promising therapeutic candidates. While both compounds share a common structural heritage, their development and mechanistic understanding have taken divergent paths. This guide provides a comprehensive, albeit indirect, head-to-head comparison based on available preclinical data. It is important to note that to date, no direct comparative studies have been published.
Overview and Key Distinctions
Bardoxolone methyl is a well-characterized SOT known for its potent activation of the Nrf2 pathway and inhibition of the pro-inflammatory NF-κB pathway.[1][2] In contrast, this compound, a fourth-generation SOT, is reported to have enhanced potency and improved pharmacokinetic properties over its predecessor, CDDO-Im.[3][4] At nanomolar concentrations, it has been shown to induce apoptosis in multiple myeloma cells through a novel mechanism involving the unfolded protein response (UPR).[3]
| Feature | This compound | Bardoxolone Methyl (CDDO-Me) |
| Generation | Fourth-generation synthetic oleanane triterpenoid | Second-generation synthetic oleanane triterpenoid |
| Primary Reported Mechanism of Action | Induction of the Unfolded Protein Response (UPR) via binding to GRP78/BiP | Activation of the Nrf2 pathway and inhibition of the NF-κB pathway |
| Primary Therapeutic Area of Investigation | Multiple Myeloma | Chronic Kidney Disease, Oncology |
Preclinical Efficacy: An Indirect Comparison
Direct comparison of the potency of this compound and bardoxolone methyl is challenging due to the lack of head-to-head studies. The following tables summarize key findings from separate preclinical investigations.
In Vitro Studies
This compound
| Cell Line | Assay | Key Findings | Reference |
| ARH-77 (Multiple Myeloma) | Cell Viability (CellTiter-Glo™) | Dose-dependent inhibition at nanomolar concentrations. | |
| RPMI-8226 (Multiple Myeloma) | Cell Viability (CellTiter-Glo™) | Dose-dependent inhibition at nanomolar concentrations. | |
| ARH-77, RPMI-8226 | Apoptosis Assay | Induction of apoptosis. | |
| ARH-77, RPMI-8226 | qRT-PCR for UPR genes | Upregulation of UPR genes (e.g., CHAC1, DDIT3). |
Bardoxolone Methyl (CDDO-Me)
| Cell Line | Assay | Key Findings | Reference |
| Various cancer cell lines | Proliferation, Apoptosis | Inhibition of proliferation and induction of apoptosis. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nrf2 Activation | Robust activation of the Nrf2 signaling cascade. | |
| Oral Squamous Carcinoma Cells (Cal-27) | Radiosensitization | Induces radiosensitization. | |
| Colorectal Cancer Cells (HCT116, RKO) | Cell Viability (MTT) | Inhibition of cell viability. |
In Vivo Studies
This compound
| Animal Model | Key Findings | Reference |
| Murine model of plasmacytoma | Demonstrated in vivo activity. |
Bardoxolone Methyl (CDDO-Me)
| Animal Model | Key Findings | Reference |
| Various animal models of cancer | Significant inhibitory effects on tumor growth, metastasis, and angiogenesis. | |
| Rodent model of Chronic Heart Failure | Beneficial hemodynamic effects. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and bardoxolone methyl are a key differentiating factor.
This compound: Targeting the Unfolded Protein Response
This compound has been shown to directly bind to the endoplasmic reticulum chaperone GRP78/BiP. This interaction is proposed to trigger the Unfolded Protein Response (UPR), a cellular stress response that, when prolonged, can lead to apoptosis. This mechanism is particularly relevant in protein-secreting cancers like multiple myeloma that are inherently under ER stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CDDO-2P-Im's Role in UPR-Mediated Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic oleanane triterpenoid CDDO-2P-Im with other alternatives in the context of Unfolded Protein Response (UPR)-mediated apoptosis. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical signaling pathways.
Introduction to this compound and UPR-Mediated Apoptosis
The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged or overwhelming ER stress leads to the induction of apoptosis. Synthetic oleanane triterpenoids (SOTs) are a class of small molecules with demonstrated anti-cancer properties. A recently developed SOT, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (this compound), has shown enhanced activity and improved pharmacokinetics over its predecessors, such as CDDO-Im.[1] This guide focuses on the mechanism by which this compound induces UPR-mediated apoptosis, with a particular focus on its activity in multiple myeloma (MM) cells.
Mechanism of Action: this compound Directly Targets GRP78/BiP
Recent studies have elucidated the direct molecular target of this compound within the UPR pathway.[1][2] Experimental evidence from drug affinity responsive target stability (DARTS) and thermal shift assays has confirmed that this compound directly binds to the ER chaperone GRP78/BiP, a master regulator of the UPR.[1][2] Under normal conditions, GRP78 binds to and keeps inactive the three main UPR sensors: PERK, IRE1α, and ATF6. The binding of this compound to GRP78 is thought to disrupt this interaction, leading to the activation of the UPR signaling cascades.
The activation of the PERK branch of the UPR appears to be a critical step in this compound-induced apoptosis. This is supported by findings that the deletion of PERK or its downstream target, CHOP (also known as DDIT3), impairs the apoptotic response of multiple myeloma cells to this compound. Furthermore, the integrated stress response inhibitor, ISRIB, which acts downstream of PERK, also mitigates the effects of this compound.
At lower concentrations, this compound is known to activate the Nrf2 pathway, which is involved in antioxidant responses. However, at higher concentrations, its binding to GRP78 predominates, leading to the activation of the UPR and subsequent apoptosis.
Comparative Performance of this compound
While direct head-to-head quantitative comparisons with its predecessors, CDDO-Im and CDDO-Me, under identical experimental conditions are limited in the currently available literature, the evidence suggests that this compound possesses enhanced potency.
Induction of UPR Target Gene Expression
Quantitative reverse transcription PCR (qRT-PCR) analysis in multiple myeloma cell lines demonstrates that this compound potently upregulates key UPR target genes.
Table 1: UPR Gene Expression in Multiple Myeloma Cells Treated with this compound (0.2 μM for 6 hours)
| Gene | Cell Line: ARH-77 (Fold Change) | Cell Line: RPMI-8226 (Fold Change) |
| ATF4 | ~4.5 | ~3.5 |
| CHOP | ~6.0 | ~7.5 |
| sXBP1 | ~2.5 | ~2.0 |
| GRP78 | ~2.0 | ~1.8 |
Data is estimated from graphical representations in the source publication and represents the mean of multiple experiments.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and propidium iodide staining confirms that this compound induces apoptosis in a dose-dependent manner in multiple myeloma cells. While specific IC50 values for apoptosis induction by this compound are not explicitly stated in the primary literature, it has been shown to induce apoptosis at nanomolar concentrations. For comparison, studies on CDDO-Im have shown apoptosis induction in the submicromolar to low micromolar range in various cancer cell lines.
Table 2: Comparison of Apoptotic Induction by CDDO Analogs (Qualitative)
| Compound | Reported Apoptotic Concentration Range | Cell Types |
| This compound | Nanomolar | Multiple Myeloma |
| CDDO-Im | Submicromolar to Micromolar | Breast Cancer, Multiple Myeloma |
| CDDO-Me | Submicromolar to Micromolar | Prostate Cancer, Leukemia |
Experimental Protocols
Cell Culture
Human multiple myeloma cell lines ARH-77 and RPMI-8226 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for human ATF4, CHOP, sXBP1, GRP78, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Primer Design for sXBP1: A forward primer specifically spanning the splice junction of XBP1 is required to distinguish it from the unspliced form.
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Western Blot Analysis for UPR Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against GRP78, CHOP, p-PERK, PERK, p-eIF2α, eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.
Drug Affinity Responsive Target Stability (DARTS) Assay
-
Cell Lysate Preparation: RPMI-8226 or ARH-77 cells are lysed with M-PER solution, and protein concentration is normalized.
-
Compound Incubation: Cell lysates are incubated with DMSO (vehicle control) or 50 μM this compound for 30 minutes.
-
Protease Digestion: The lysates are treated with 0.025 mg/mL Pronase for 30 minutes on ice with shaking.
-
Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then analyzed by Western blotting using an antibody against GRP78 to assess its protection from cleavage.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with varying concentrations of this compound for the desired time.
-
Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathways.
Caption: Mechanism of this compound induced UPR-mediated apoptosis.
Caption: Experimental workflow for comparing UPR inducers.
References
- 1. The synthetic oleanane triterpenoid this compound binds GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of CDDO-2P-Im's Chemopreventive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemopreventive agent 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole (CDDO-2P-Im) with its structural analogs, including CDDO-Imidazolide (CDDO-Im), CDDO-Methyl Ester (CDDO-Me), and CDDO-Ethyl Amide (CDDO-EA). The objective is to present a cross-study validation of this compound's efficacy, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy in Chemoprevention
Synthetic oleanane triterpenoids (SOTs) represent a promising class of compounds for cancer chemoprevention due to their potent anti-inflammatory and anti-cancer properties.[1][2][3] this compound, a novel pyridyl analogue of CDDO-Im, has demonstrated enhanced pharmacokinetic properties and significant chemopreventive activity.[4] This section compares the in vitro and in vivo efficacy of this compound with other key SOTs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and its analogs in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | ARH-77 | Human Plasma Cell Leukemia | 0.30 | [2] |
| RPMI-8226 | Human Multiple Myeloma | 0.21 | ||
| CDDO-Im | Leukemia & Breast Cancer Lines | Leukemia & Breast Cancer | ~0.01-0.03 | |
| BCWM.1 | Waldenström Macroglobulinemia | - | ||
| SUM159 | Triple-Negative Breast Cancer | <0.2 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | <0.2 | ||
| CDDO-Me | Cal-27 | Oral Squamous Cell Carcinoma | 0.28 | |
| K562 | Chronic Myelogenous Leukemia | 2.15 (24h), 1.58 (48h) |
Note: A direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
In Vivo Chemoprevention of Lung Cancer
The A/J mouse model, in which lung tumors are induced by the carcinogen vinyl carbamate, is a highly relevant preclinical model for evaluating chemopreventive agents against lung cancer. The following table summarizes the in vivo efficacy of this compound and its analogs in this model.
| Treatment Group | Dose | Average Tumor Number | Percent Reduction in Tumor Number | Average Tumor Size (mm³) | Percent Reduction in Tumor Size | Histopathological Severity | Reference |
| Control | - | 15.8 | - | - | - | 70 high-grade lesions in 29 mice | |
| This compound | - | - | - | - | - | - | |
| CDDO-Im | 50 mg/kg diet | 3.2 ± 0.15 | - | 0.37 ± 0.04 | - | 52% high-grade tumors | |
| CDDO-Me | 60 mg/kg diet | 7.4 | ~53% | - | - | 1 high-grade lesion in 24 mice | |
| 12.5 mg/kg diet | 2.2 ± 0.3 | 32% | 0.09 ± 0.01 | 76% | Significantly reduced | ||
| 50 mg/kg diet | - | - | - | - | Significantly reduced | ||
| CDDO-EA | 400 mg/kg diet | 7.8 | ~51% | - | - | 1 high-grade lesion in 24 mice |
Data for this compound in the vinyl carbamate-induced lung cancer model was not available in the searched literature. However, its efficacy is suggested to be comparable or superior to CDDO-Im due to improved bioavailability.
Mechanisms of Action
The chemopreventive effects of this compound and its analogs are mediated through multiple signaling pathways, primarily the activation of the Nrf2 pathway and the induction of the unfolded protein response (UPR).
Nrf2-Mediated Antioxidant Response
At low concentrations, these synthetic triterpenoids activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. This leads to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.
Unfolded Protein Response (UPR) and Apoptosis
At higher concentrations, this compound has been shown to directly bind to GRP78/BiP, a key regulator of the unfolded protein response (UPR). This interaction activates the UPR, leading to ER stress and ultimately, apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-study comparisons.
Vinyl Carbamate-Induced Lung Tumorigenesis in A/J Mice
This in vivo model is a standard for assessing the chemopreventive efficacy of compounds against lung cancer.
-
Animal Model: Female A/J mice, which are highly susceptible to lung tumor induction, are typically used.
-
Carcinogen Administration: Mice are administered vinyl carbamate, a potent lung carcinogen, typically via intraperitoneal (i.p.) injection. A common dosing regimen is two injections of 16 mg/kg vinyl carbamate, one week apart.
-
Chemopreventive Agent Administration: The test compounds (e.g., this compound, CDDO-Me, CDDO-EA) are incorporated into the diet and fed to the mice starting one week after the final carcinogen injection.
-
Study Duration: The study typically continues for 15 to 20 weeks, after which the mice are euthanized.
-
Endpoint Analysis: The lungs are harvested, and the number and size of surface tumors are counted. A portion of the lung tissue is fixed for histopathological analysis to assess tumor severity and grade.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
-
Cell Seeding: Plate cells in an opaque-walled multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent directly to each well, equal to the volume of the cell culture medium.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer. The signal is proportional to the number of viable cells.
Apoptosis Assays
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
PARP Cleavage Assay: This western blot-based assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.
-
Cell Treatment and Lysis: Treat cells with the test compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for cleaved PARP. An antibody against full-length PARP or a loading control (e.g., β-actin) should also be used.
-
Detection: Detect the protein bands using an appropriate secondary antibody and a chemiluminescent substrate. The presence of the cleaved PARP fragment indicates apoptosis.
iNOS and HO-1 Induction Assays
iNOS Inhibition Assay: This assay measures the inhibition of inducible nitric oxide synthase (iNOS) activity, a key enzyme in the inflammatory response.
-
Cell Culture: Use a macrophage-like cell line such as RAW 264.7.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Nitrite Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity.
HO-1 Induction Assay: This assay measures the induction of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Protein or RNA Extraction: Lyse the cells to extract either total protein for Western blot analysis or total RNA for qRT-PCR analysis.
-
Analysis:
-
Western Blot: Probe the protein lysates with an antibody against HO-1 to detect an increase in protein expression.
-
qRT-PCR: Quantify the relative mRNA expression of the HO-1 gene to assess transcriptional induction.
-
Conclusion
The available data strongly support the chemopreventive potential of this compound and its analogs. This compound, with its improved pharmacokinetic profile, stands out as a promising candidate for further development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of cancer chemoprevention. Future head-to-head comparative studies of this compound against other leading synthetic triterpenoids in various preclinical models are warranted to fully elucidate its therapeutic potential.
References
- 1. Triterpenoids CDDO-methylester or CDDO-ethylamide and rexinoids LG100268 or NRX194204 for prevention and treatment of lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthetic Triterpenoids: A Comparative Analysis of Pharmacokinetic Profiles
A deep dive into the pharmacokinetic properties of promising synthetic triterpenoids, bardoxolone methyl and omaveloxolone, offering a comparative guide for researchers and drug development professionals. This guide synthesizes data from key clinical studies to illuminate their absorption, distribution, metabolism, and excretion profiles, alongside detailed experimental protocols and a visualization of their shared signaling pathway.
Synthetic triterpenoids have emerged as a promising class of therapeutic agents, demonstrating potent anti-inflammatory and antioxidant activities. At the forefront of this class are bardoxolone methyl (also known as CDDO-Me or RTA 402) and omaveloxolone (RTA 408), both of which have undergone extensive clinical investigation. A thorough understanding of their pharmacokinetic profiles is paramount for their continued development and optimization. This guide provides a comparative analysis of these two key synthetic triterpenoids, supported by experimental data from foundational clinical trials.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of bardoxolone methyl and omaveloxolone, derived from their respective first-in-human Phase I clinical trials, are summarized below. Both agents were administered orally.
| Pharmacokinetic Parameter | Bardoxolone Methyl (CDDO-Me, RTA 402) | Omaveloxolone (RTA 408) |
| Dose Range (Phase I) | 5 - 1300 mg/day[1] | 2.5 - 300 mg/day[2] |
| Tmax (Median) | ~4 hours[1] | 7 - 14 hours |
| Terminal Half-life (t½) | ~39 ± 20 hours (at 900 mg/day)[1] | ~57 hours[3] |
| Absorption | Slow and saturable oral absorption | Slow and variable absorption |
| Metabolism | - | Primarily by CYP3A, with minor roles for CYP2C8 and CYP2J2 |
| Excretion | - | Primarily in feces (~92%) |
| Protein Binding | - | ~97% |
Signaling Pathway: The Keap1-Nrf2-ARE Axis
A primary mechanism of action for both bardoxolone methyl and omaveloxolone is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Synthetic triterpenoids modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by synthetic triterpenoids.
Experimental Protocols
The accurate quantification of synthetic triterpenoids in biological matrices is crucial for pharmacokinetic analysis. The following sections detail the methodologies employed in clinical trials for bardoxolone methyl and omaveloxolone.
Quantification of Bardoxolone Methyl in Human Plasma
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, an internal standard (ethyl ester analogue of bardoxolone methyl) is added.
-
The sample is extracted with 3.5 mL of methyl tert-butyl ether.
-
Following centrifugation, the organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a methanol/water mixture for analysis.
LC-MS/MS Analysis:
-
Chromatographic System: Agilent Technologies single-quadrupole SL model MSD.
-
Column: Phenomenex Luna 5 μm C8 (2) analytical column (15 cm × 4.6 mm).
-
Mobile Phase: A gradient of methanol and water.
-
Ionization: Atmospheric pressure ionization-electrospray (API-ES) in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) is used to detect the [M+H]⁺ ions for bardoxolone methyl (m/z 506.3) and the internal standard (m/z 520.3).
References
Independent Verification of CDDO-2P-Im's Anti-Myeloma Activity: A Comparative Guide
This guide provides an objective comparison of the anti-myeloma activity of the novel synthetic oleanane triterpenoid, CDDO-2P-Im, with established and alternative therapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its efficacy and mechanism of action.
Quantitative Comparison of In Vitro Anti-Myeloma Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other prominent anti-myeloma drugs across various human multiple myeloma cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound and Proteasome Inhibitors in Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method |
| This compound | ARH-77 | 0.30 | 24 | CellTiter-Glo[1] |
| RPMI-8226 | 0.21 | 24 | CellTiter-Glo[1] | |
| Bortezomib | RPMI-8226 | 0.0159 | 24 | MTT |
| U-266 | 0.0071 | 24 | MTT | |
| MM.1S | 0.009 | 48 | MTT | |
| Ixazomib | RPMI-8226 | ~0.0034 (preferential for β5 subunit) | Not Specified | Biochemical Assay |
| Carfilzomib | RPMI-8226 | 0.01073 | 48 | MTT |
| MOLP-8 | 0.0122 | 48 | MTT | |
| NCI-H929 | 0.02615 | 48 | MTT | |
| OPM-2 | 0.01597 | 48 | MTT |
Table 2: IC50 Values of Immunomodulatory Drugs (IMiDs) in Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Pomalidomide | RPMI-8226 | 8 | 48 | MTT[2] |
| OPM2 | 10 | 48 | MTT[2] | |
| Lenalidomide | Range across 13 sensitive HMCLs | 0.15 - 7 | 72 | 3H-thymidine incorporation[3] |
| ALMC-1 | 2.6 | Not Specified | DNA synthesis assay |
In Vivo Efficacy in Myeloma Models
This compound has demonstrated anti-myeloma activity in a murine plasmacytoma model. Preclinical studies have also shown that it can enhance the therapeutic response to the proteasome inhibitor ixazomib in vivo. This is consistent with the in vivo efficacy observed with other anti-myeloma agents. For instance, bortezomib has been shown to prolong survival in murine models of multiple myeloma. Similarly, ixazomib has demonstrated significant inhibition of tumor growth and increased survival in mouse models.
Mechanism of Action: Signaling Pathways
The anti-myeloma activity of this compound is primarily attributed to its unique mechanism of inducing the Unfolded Protein Response (UPR). In contrast, other classes of anti-myeloma drugs, such as proteasome inhibitors and IMiDs, act through different signaling pathways.
This compound Signaling Pathway
At higher concentrations, this compound directly binds to GRP78/BiP, a master regulator of the UPR, leading to its dissociation from and activation of the PERK and IRE1α branches of the UPR. This sustained ER stress ultimately triggers apoptosis in myeloma cells.
Caption: this compound induced UPR signaling pathway.
Proteasome Inhibitor Signaling Pathway
Proteasome inhibitors like bortezomib, ixazomib, and carfilzomib block the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, including pro-apoptotic factors and IκB, which in turn inhibits the pro-survival NF-κB pathway and induces ER stress, ultimately causing apoptosis.
Caption: Proteasome inhibitor mechanism of action.
Immunomodulatory Drug (IMiD) Signaling Pathway
IMiDs, such as pomalidomide and lenalidomide, bind to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.
Caption: IMiD mechanism via Cereblon modulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and verification of the findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells like multiple myeloma cell lines.
Caption: Workflow for MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Seed myeloma cells (e.g., RPMI-8226, ARH-77) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Steps:
-
Cell Treatment: Treat myeloma cells with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for UPR Markers
This protocol details the detection of key UPR proteins such as GRP78, p-PERK, and p-IRE1α.
Protocol Steps:
-
Cell Lysis: After treatment with the test compound, wash the myeloma cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, phospho-PERK, phospho-IRE1α, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Safety Operating Guide
Proper Disposal of CDDO-2P-Im: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the chemopreventive agent CDDO-2P-Im, ensuring the safety of laboratory personnel and environmental protection.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (solid or in solution), personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves. |
| Gown | Disposable, solid-front, back-closure gown. |
| Eye Protection | Safety goggles or a full-face shield. |
| Respiratory | A fit-tested N95 respirator or higher is recommended when handling the powder form. |
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is critical to prevent cross-contamination and ensure compliant disposal. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and disposed of through the institution's hazardous waste program.
| Waste Type | Disposal Container |
| Solid Waste | Yellow chemotherapy waste container lined with a yellow bag. This includes contaminated PPE, bench paper, and plasticware. |
| Liquid Waste | Designated, sealed, and labeled container for cytotoxic liquid waste. Do not dispose of down the drain. |
| Sharps | Puncture-resistant, yellow sharps container specifically designated for chemotherapy-contaminated sharps. |
Step-by-Step Disposal Procedure
1. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces.
-
Use a detergent solution to clean the area, followed by a rinse with 70% isopropyl alcohol.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as solid cytotoxic waste.
2. Disposal of Unused Compound:
-
Unused or expired this compound powder should be disposed of in its original container, placed within a sealed bag, and deposited into the solid cytotoxic waste container.
-
Do not attempt to wash the powder down the drain.
3. Disposal of Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, tubes, and flasks that have come into contact with this compound should be placed directly into the solid cytotoxic waste container.
-
Reusable Labware: Glassware should be decontaminated by soaking in a suitable decontamination solution (as recommended by your institution's EHS) before standard washing procedures. The initial rinse from this decontamination should be collected as liquid cytotoxic waste.
4. Management of Liquid Waste:
-
All solutions containing this compound, including experimental solutions and the initial rinsate from decontaminating reusable glassware, must be collected in a designated liquid cytotoxic waste container.
-
The container must be kept sealed when not in use and stored in a secondary container.
5. Final Disposal:
-
All segregated and properly labeled cytotoxic waste containers must be collected by the institution's authorized hazardous waste disposal service.
-
The primary method for the final destruction of cytotoxic waste is high-temperature incineration.[1][2][3][4][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations for the disposal of hazardous pharmaceutical waste. Always consult your institution's specific guidelines and contact your EHS department for any clarifications.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
